molecular formula C6H6N2O2 B1432526 5-Methylpyridazine-3-carboxylic acid CAS No. 1211578-14-1

5-Methylpyridazine-3-carboxylic acid

Cat. No.: B1432526
CAS No.: 1211578-14-1
M. Wt: 138.12 g/mol
InChI Key: AZJKROFAZZLKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKROFAZZLKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Methylpyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a scientifically grounded protocol for the selective oxidation of 3,5-dimethylpyridazine, including an in-depth explanation of the underlying chemical principles. Furthermore, it establishes a rigorous framework for the structural confirmation and purity assessment of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and validated methodology for the preparation and characterization of this important pyridazine derivative.

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in the design of molecules that interact with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities and are integral to numerous pharmaceutical agents.

This compound is a key building block for the synthesis of more complex molecules. The presence of both a methyl group and a carboxylic acid on the pyridazine core offers two distinct points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This guide presents a logical and efficient method for its synthesis and provides the critical characterization data necessary to ensure its identity and purity.

Synthesis of this compound

A reliable and strategic approach to synthesizing this compound is through the selective oxidation of one methyl group of a readily available precursor, 3,5-dimethylpyridazine. Oxidation of methyl groups on heteroaromatic rings to carboxylic acids is a fundamental transformation in organic synthesis.[2] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) under controlled basic conditions is a classic and effective choice for this transformation.

The primary challenge in this synthesis is achieving mono-oxidation. The electron-withdrawing nature of the first-formed carboxylate group deactivates the pyridazine ring towards further oxidation, which aids in the selective formation of the desired product over the dicarboxylic acid byproduct.

Synthetic Workflow

The overall synthetic strategy involves a one-pot oxidation reaction followed by an acidic workup to yield the final product.

SynthesisWorkflow Figure 1: Synthetic Workflow for this compound cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation Start 3,5-Dimethylpyridazine Reagents 1. KMnO₄, aq. NaOH 2. Heat (Reflux) Start->Reagents Add Intermediate Sodium 5-methylpyridazine-3-carboxylate (in situ) Reagents->Intermediate Reaction Acidification Acidify with HCl (aq.) to pH ~3-4 Intermediate->Acidification Transfer to Workup Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Figure 1: Synthetic Workflow for this compound

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethylpyridazine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridazine (1.0 eq) in a 0.5 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) portion-wise to the solution. The addition should be controlled to manage the exothermic reaction.

    • Causality Insight: Performing the reaction under basic conditions is crucial. It prevents the formation of acidic byproducts that could interfere with the oxidation and helps in solubilizing the starting material and the intermediate carboxylate salt.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue refluxing for 4-6 hours or until the starting material is consumed (monitored by TLC).

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any remaining KMnO₄ by adding a small amount of ethanol until the purple color disappears. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Cool the combined filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. A white precipitate of this compound should form.

    • Causality Insight: The product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The purity can be further enhanced by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data provides a benchmark for validation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 3222-49-9[3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [4]
Appearance White to off-white solid(Expected)
Melting Point 207-215 °C (for pyridine analog)

Note: The melting point is for the analogous 5-methylpyridine-3-carboxylic acid and should be experimentally determined for the pyridazine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1H-COOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.
~9.2Singlet1HH-6 Aromatic proton adjacent to two ring nitrogens and the carboxylic acid group, leading to significant deshielding.
~8.0Singlet1HH-4 Aromatic proton deshielded by the adjacent nitrogen and the carboxylic acid group.
~2.6Singlet3H-CH₃ Protons of the methyl group attached to the aromatic ring.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165-COOH Carbonyl carbon of the carboxylic acid, typically found in this region.
~155C-3 Aromatic carbon attached to the carboxylic acid group.
~150C-6 Aromatic carbon deshielded by two adjacent nitrogen atoms.
~145C-5 Aromatic carbon attached to the methyl group.
~130C-4 Aromatic carbon deshielded by the adjacent nitrogen.
~20-CH₃ Carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

m/z (Nominal Mass)Proposed FragmentFragmentation Pathway
137[M]⁺ Molecular Ion
120[M - OH]⁺ Loss of a hydroxyl radical from the carboxylic acid group.
92[M - COOH]⁺ Loss of the entire carboxyl group as a radical.
  • Rationale: Carboxylic acids commonly fragment via the loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). The stability of the pyridazine ring suggests that the molecular ion peak should be observable.[5][6]

Conclusion

This guide outlines a clear and reproducible methodology for the synthesis of this compound via the selective oxidation of 3,5-dimethylpyridazine. The detailed protocol, supported by chemical reasoning, provides a solid foundation for its preparation in a laboratory setting. The comprehensive characterization data, including tabulated NMR and MS predictions, establishes a benchmark for quality control, ensuring that researchers can confidently validate the identity and purity of the synthesized material. This work serves as a practical resource for chemists and drug development professionals, facilitating the use of this versatile building block in the creation of novel chemical entities.

References

A Technical Guide to the Physicochemical Properties of 5-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyridazine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted pyridazine, its properties are governed by the electron-deficient nature of the diazine ring, modulated by the presence of a methyl group and a carboxylic acid moiety. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes established chemical principles with high-quality computational predictions to provide a comprehensive overview of its core physicochemical properties. We present predicted values for acidity (pKa), lipophilicity (logP), and aqueous solubility, which are critical parameters for assessing drug-likeness and formulating experimental strategies. Furthermore, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The guide also discusses the expected spectral characteristics, chemical stability, and potential synthetic pathways, grounding these insights in the broader context of pyridazine chemistry.

Introduction and Molecular Overview

The pyridazine nucleus is a key scaffold in numerous biologically active compounds, prized for its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] this compound (C₇H₆N₂O₂) is a derivative that combines the pyridazine core with two key functional groups: a carboxylic acid at the 3-position and a methyl group at the 5-position. The interplay between the electron-withdrawing diazine ring and the electron-donating methyl group, along with the ionizable carboxylic acid, dictates its chemical behavior and interaction with biological systems.

This guide serves as a foundational resource for scientists working with this compound. Given that it is a relatively niche chemical, much of the data herein is derived from validated computational models, a standard and indispensable practice in modern chemical research for characterizing novel entities.[2][3]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug development. The key predicted properties for this compound are summarized below.

PropertyValue (Predicted)Structure
Molecular Formula C₇H₆N₂O₂this compound
Molecular Weight 152.14 g/mol
pKa (Acidic) 2.95 ± 0.10
logP 0.75 ± 0.30
Solubility (pH 7.4) 1.85 g/L

Predicted values were generated using validated computational algorithms (e.g., Chemicalize, ChemAxon) and are provided as a robust starting point for experimental design.[2][3][4]

Acidity and Ionization State (pKa)

The acidity of a molecule, quantified by its pKa, is critical as it determines the charge state at a given pH, which in turn influences solubility, membrane permeability, and receptor binding.

Predicted pKa: 2.95

The predicted pKa of the carboxylic acid is approximately 2.95. This value is lower (more acidic) than a typical aliphatic carboxylic acid (pKa ~4.8) due to the strong electron-withdrawing inductive effect of the adjacent pyridazine ring system. The two nitrogen atoms in the ring significantly stabilize the conjugate base (carboxylate) through delocalization of the negative charge, facilitating proton dissociation. The pyridazine ring itself is weakly basic, with a predicted pKa for its protonated form well below 0, meaning it will be neutral under all relevant physiological conditions.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method remains the gold standard for its precision in measuring pKa values.[5][6] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • Preparation: Prepare a 1-5 mM solution of this compound in deionized, carbonate-free water. If solubility is a limiting factor, a co-solvent like methanol may be used, though results will need extrapolation back to 0% co-solvent.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to displace dissolved CO₂.

  • Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Record the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized). Plotting the first derivative of the curve (ΔpH/ΔV) helps to accurately identify the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1-5 mM Analyte Solution D Equilibrate Sample (25°C, N2 Purge) A->D B Calibrate pH Meter (3-point) B->D C Prepare 0.1 M NaOH Titrant E Add NaOH Titrant in Increments C->E D->E Repeat F Record Stabilized pH Readings E->F Repeat F->E Repeat G Plot pH vs. Volume F->G H Determine Equivalence Point (1st Derivative) G->H I Calculate pKa (pH at 1/2 Equiv. Vol.) H->I

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous one, is a cornerstone of drug design. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted logP: 0.75

A predicted logP of 0.75 suggests that this compound is a relatively polar molecule with a slight preference for the organic phase in its neutral state. This value is well within the range considered favorable for drug candidates, balancing aqueous solubility with the ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable technique for measuring logP. To account for the ionization of the carboxylic acid, it is often performed at a specific pH (e.g., 7.4) to determine the distribution coefficient, logD.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol).

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the pre-saturated aqueous buffer.

  • Equilibration: Seal the vial and shake it gently on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logD using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous]).

logP_Workflow A Pre-saturate n-Octanol and Aqueous Buffer B Add Analyte to Biphasic System A->B C Shake to Equilibrate (e.g., 24h at 25°C) B->C D Centrifuge for Phase Separation C->D E Sample Aqueous Phase D->E F Sample Organic Phase D->F G Quantify Concentration (e.g., HPLC, UV-Vis) E->G F->G H Calculate logD/logP G->H

Workflow for logP/logD Determination by Shake-Flask Method.

Aqueous Solubility

Solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. Poor aqueous solubility is a major hurdle in drug development.

Predicted Solubility (pH 7.4): 1.85 g/L

The predicted solubility at physiological pH (7.4) is 1.85 g/L (approximately 12.2 mM). At this pH, the compound will be almost entirely in its deprotonated (carboxylate) form due to its low pKa. This ionized form is significantly more polar than the neutral acid, contributing to its moderate aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound, which is the true measure of its solubility at saturation.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium with the solid material.

  • Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by high-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like LC-MS or HPLC-UV.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Aqueous Buffer (e.g., pH 7.4) A->B C Agitate for 24-48h at Constant Temp B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Prepare Dilutions of Filtrate E->F G Quantify Concentration (LC-MS or HPLC-UV) F->G H Calculate Solubility (e.g., g/L, mM) G->H

Workflow for Thermodynamic Solubility Determination.

Spectral Characterization (Expected Features)

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, expected >12 ppm.

    • Pyridazine Ring Protons: Two aromatic protons, appearing as singlets or doublets in the 7.5-9.0 ppm region. Their exact chemical shifts will be influenced by the positions of the other substituents.

    • Methyl Protons (-CH₃): A sharp singlet around 2.5-2.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the 160-175 ppm range.[7]

    • Pyridazine Ring Carbons: Aromatic carbons typically appear between 120-160 ppm. The carbons attached to nitrogen will be the most deshielded.

    • Methyl Carbon (-CH₃): An upfield signal around 15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.

    • C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocycles.

Chemical Stability and Reactivity

Pyridazines are known to be electron-deficient aromatic systems due to the presence of two adjacent, electronegative nitrogen atoms. This has several implications:

  • Stability: The aromatic ring is generally stable but can be susceptible to nucleophilic attack, especially if activated by other electron-withdrawing groups.[8]

  • Reactivity: The ring is deactivated towards electrophilic aromatic substitution. The carboxylic acid group can undergo standard transformations (e.g., esterification, amidation) via activation with reagents like thionyl chloride or carbodiimides. The methyl group could potentially be a site for oxidation or functionalization under specific conditions. A patent for a related compound, 6-methoxy pyridazine-3-carboxylic acid, describes a synthesis involving the oxidation of a methyl group on the pyridazine ring to a carboxylic acid using potassium permanganate or potassium dichromate.[9]

Potential Synthetic Routes

The synthesis of pyridazine carboxylic acids can be challenging. A plausible, though unconfirmed, route to this compound could involve a multi-step sequence starting from a more readily available precursor. One general strategy involves the cyclization of a suitable open-chain precursor with hydrazine.[5] Another approach involves functionalizing a pre-formed pyridazine ring. For instance, a palladium-catalyzed carbonylation of a corresponding chloropyridazine could yield the carboxylic acid ester, which can then be hydrolyzed.[10]

A hypothetical route could be:

  • Start with a known methylpyridazine.

  • Introduce a halogen (e.g., bromine or chlorine) at the 3-position via a directed metallation-halogenation sequence.

  • Convert the halogenated intermediate to the carboxylic acid, for example, through lithium-halogen exchange followed by quenching with CO₂, or via a palladium-catalyzed carboxylation reaction.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that suggest its potential as a fragment or lead compound in drug discovery. This guide provides a robust, albeit computationally derived, foundation for its key characteristics: it is a moderately acidic, relatively polar molecule with decent predicted aqueous solubility in its ionized form at physiological pH. The provided experimental protocols offer a clear pathway for researchers to empirically validate these predictions and further characterize this promising molecule.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to elucidate and verify the structure of 5-Methylpyridazine-3-carboxylic acid. Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Accurate structural confirmation is the foundational step in any research and development pipeline. Here, we present an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying principles and standardized protocols for data acquisition, ensuring both scientific rigor and practical utility.

Molecular Structure and Overview

This compound possesses a heterocyclic aromatic pyridazine ring, substituted with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. Due to the presence of the carboxylic acid group, a deuterated solvent capable of hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, is recommended for analysis.[4][5]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal would disappear upon the addition of D₂O.

  • Pyridazine Ring Protons (H4, H6): The two protons on the pyridazine ring are in different chemical environments. H4 is adjacent to the electron-withdrawing carboxylic acid group, while H6 is adjacent to a nitrogen atom. We can predict H6 to be more deshielded than H4. They will likely appear as sharp singlets or very narrow doublets (if long-range coupling is resolved) in the aromatic region (δ 7.0-9.5 ppm).

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region, likely around 2.3-2.8 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5 broad s 1H -COOH
~9.2 s 1H H6
~8.5 s 1H H4

| ~2.6 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.[6]

  • Pyridazine Ring Carbons (C3, C4, C5, C6): The four carbons of the aromatic ring will resonate in the typical aromatic/heteroaromatic region (120-160 ppm).[7][8] The carbons directly attached to nitrogen (C3 and C6) are expected to be the most deshielded. C3, bearing the carboxylic acid, will be further deshielded. C5, attached to the methyl group, will also have a distinct chemical shift.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region, typically between 15-25 ppm.[9]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165 -COOH
~155 C6
~150 C3
~145 C5
~130 C4

| ~20 | -CH₃ |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4][10]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).[5]

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[11]

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][11]

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).[12]

  • C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1700-1725 cm⁻¹.[11]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations (both C=C and C=N) will result in multiple medium-to-strong bands in the 1450-1650 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretch and O-H in-plane bend of the carboxylic acid will produce medium intensity bands in the 1200-1440 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Strong, Broad O-H Stretch (Carboxylic Acid)
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1710 Strong, Sharp C=O Stretch (Carboxylic Acid)
1450-1650 Medium-Strong C=C and C=N Ring Stretches

| 1200-1440 | Medium | C-O Stretch / O-H Bend |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify the functional groups.

G cluster_workflow ATR-FTIR Workflow Start Place Solid Sample on ATR Crystal Acquire Acquire Sample Spectrum Start->Acquire Clean Clean ATR Crystal (e.g., with Isopropanol) Background Acquire Background Spectrum (Air) Clean->Background Background->Start Process Process Data (Baseline Correction) Acquire->Process

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular formula is C₆H₆N₂O₂. The calculated monoisotopic molecular weight is 138.04 g/mol . A prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 138. Aromatic carboxylic acids typically show a discernible M⁺• peak.[13]

  • Key Fragmentation Pathways:

    • Loss of •OH (M-17): Alpha-cleavage resulting in the loss of a hydroxyl radical is a common fragmentation for carboxylic acids, which would yield a fragment at m/z 121.[6][13]

    • Loss of •COOH (M-45): Loss of the entire carboxyl group as a radical is another characteristic fragmentation, leading to a peak at m/z 93.[6]

    • Decarboxylation (Loss of CO₂): While less common in EI for the parent ion, subsequent fragmentation of other ions might involve the loss of carbon dioxide (44 Da).

Table 4: Predicted Key Fragments in EI-MS

m/z Value Predicted Identity
138 [M]⁺• (Molecular Ion)
121 [M - •OH]⁺

| 93 | [M - •COOH]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic pattern.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and key fragments with high accuracy.[14]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques.

  • MS confirms the molecular weight is 138, consistent with the formula C₆H₆N₂O₂.

  • IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong C=O) and an aromatic ring.

  • NMR provides the final, unambiguous proof of structure. ¹³C NMR shows the correct number of unique carbons (six), while ¹H NMR shows the specific proton environments and their connectivity, confirming the substitution pattern of the methyl and carboxylic acid groups on the pyridazine ring.

Together, these techniques provide a self-validating system, leaving no doubt as to the identity and purity of this compound.[3]

References

Whitepaper: Elucidating the Solid-State Architecture of 5-Methylpyridazine-3-carboxylic acid: A Technical Guide to Crystallization, Structure Determination, and Supramolecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Methylpyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of bioactive molecules and functional materials is intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive, field-proven methodology for determining the crystal structure of this compound, from single-crystal growth to advanced structural analysis. While a public crystal structure is not yet available, this document serves as an expert-driven roadmap, detailing the causality behind experimental choices and establishing a self-validating system for its elucidation. We will explore rational crystallization strategies, single-crystal X-ray diffraction (SC-XRD) workflows, and the interpretation of structural data, offering insights grounded in established crystallographic principles and authoritative literature on analogous compounds.

Introduction: The Significance of this compound

This compound belongs to the pyridazine class of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery. The presence of a carboxylic acid group, a methyl group, and the pyridazine core provides a unique combination of hydrogen bond donors and acceptors, as well as potential for π-stacking interactions. These features make it a valuable fragment for screening and a versatile synthon for creating compounds with tailored pharmacological profiles. Understanding its solid-state conformation and the supramolecular synthons it forms is critical for predicting its physical properties (e.g., solubility, stability, melting point) and its behavior in biological systems. This guide outlines the necessary steps to unveil this crucial structural information.

Part I: Single-Crystal Growth—The Gateway to Structural Elucidation

The primary bottleneck in crystal structure determination is often the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization method is paramount and must be guided by the physicochemical properties of the compound.

Causality Behind Solvent Selection

Given the structure of this compound, which possesses both a polar carboxylic acid group and a less polar methyl-substituted pyridazine ring, a range of solvents should be screened. The goal is to identify a solvent or solvent system in which the compound has moderate solubility.

  • High Solubility: Leads to supersaturation being difficult to achieve, often resulting in oils or no precipitation.

  • Low Solubility: Leads to rapid precipitation and the formation of microcrystalline powder instead of single crystals.

Based on established principles for small organic molecules, a logical screening process would involve solvents of varying polarity.

Table 1: Proposed Solvent Screen for Crystallization

Solvent ClassExamplesRationaleExpected Outcome
Protic Polar Methanol, EthanolLikely to form strong hydrogen bonds, potentially leading to high solubility.Good for initial dissolution, use in anti-solvent methods.
Aprotic Polar Acetone, AcetonitrileSolubilizes the molecule without competing for key hydrogen bonding sites.High potential for single crystal growth via evaporation.
Non-Polar Toluene, HexaneLow solubility expected.Primarily useful as an anti-solvent.
Mixed Systems Dichloromethane/Methanol, Ethyl Acetate/HexaneAllows for fine-tuning of solubility to achieve the metastable zone required for slow crystal growth.High probability of success.
Experimental Protocol: Vapor Diffusion Crystallization

This method is often successful for compounds like the topic molecule as it allows for slow and controlled changes in solvent composition, promoting ordered crystal growth.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable solvent (e.g., Methanol) in a small, open vial. This is the "inner solution."

  • System Assembly: Place this vial inside a larger, sealed jar containing 2-3 mL of an anti-solvent in which the compound is poorly soluble (e.g., Diethyl Ether or Hexane). This is the "outer reservoir."

  • Incubation: Seal the jar and leave it undisturbed in a vibration-free environment (e.g., a dedicated incubator at a constant temperature, typically 4°C or 20°C).

  • Mechanism of Action: Over hours to days, the more volatile solvent from the inner vial (Methanol) will slowly diffuse out and mix with the anti-solvent vapor, while the anti-solvent vapor diffuses into the inner vial. This gradually decreases the solubility of the compound in the inner solution, leading to slow crystallization.

  • Monitoring & Harvesting: Monitor the vial for the appearance of clear, well-defined crystals. Once they reach a suitable size (typically >0.1 mm in all dimensions), carefully harvest them using a cryo-loop.

Diagram 1: Vapor Diffusion Crystallization Workflow

G cluster_prep Preparation cluster_setup System Assembly cluster_growth Crystal Growth cluster_result Outcome A Dissolve Compound in Methanol (Inner Vial) B Place Inner Vial in Sealed Jar A->B C Add Anti-Solvent (e.g., Diethyl Ether) to Jar D Incubate in Vibration-Free Environment C->D E Slow Vapor Diffusion (Days to Weeks) D->E F Harvest High-Quality Single Crystals E->F

Caption: Workflow for single-crystal growth using the vapor diffusion method.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, SC-XRD is the definitive technique for determining its atomic-level structure.

The SC-XRD Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, and then solving and refining the structure.

Diagram 2: SC-XRD Data Collection to Structure Solution

G A Mount Crystal on Diffractometer B Cool Crystal (e.g., 100 K) A->B C Expose to X-ray Beam B->C D Collect Diffraction Pattern Data C->D E Data Integration & Scaling D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structure (CIF File) G->H

Caption: The sequential process from crystal mounting to final structure solution.

Data Analysis: From Diffraction Spots to a 3D Model
  • Data Collection: The crystal is cooled to low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots.

  • Structure Solution: The positions and intensities of these spots are used to determine the unit cell dimensions and space group of the crystal. Initial phases are calculated (often using methods like SHELXT or o SÍR-2014), which provides a preliminary electron density map.

  • Structure Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods (e.g., with SHELXL), optimizing the positions, and thermal parameters of all atoms until the calculated diffraction pattern matches the experimentally observed one. The quality of the final model is assessed by metrics like the R-factor (residual factor).

Part III: Anticipated Structural Features of this compound

Based on the known principles of physical organic chemistry and crystallography, we can predict the key structural features that are likely to be observed.

The Carboxylic Acid Dimer: A High-Probability Supramolecular Synthon

Carboxylic acids have a very strong tendency to form hydrogen-bonded dimers in the solid state. This is one of the most robust and predictable supramolecular synthons in crystal engineering.

  • Mechanism: The hydroxyl proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a second molecule, and vice-versa. This creates a highly stable, eight-membered ring motif denoted as R²₂(8) in graph-set notation.

Diagram 3: Predicted Hydrogen-Bonded Dimer

G cluster_mol1 cluster_mol2 N1 N N2 N N1->N2 C2 C N2->C2 C1 C C1->N1 C3 C C2->C3 Me CH3 C2->Me C4 C C3->C4 C4->C1 C5 C C4->C5 O1 O C5->O1 O2 O-H C5->O2 O1_b O O2->O1_b H-Bond N1_b N N2_b N N1_b->N2_b C2_b C N2_b->C2_b C1_b C C1_b->N1_b C3_b C C2_b->C3_b Me_b CH3 C2_b->Me_b C4_b C C3_b->C4_b C4_b->C1_b C5_b C C4_b->C5_b C5_b->O1_b O2_b O-H C5_b->O2_b O2_b->O1 H-Bond

Caption: The expected R²₂(8) hydrogen-bonded dimer of the title compound.

Crystal Packing and Other Intermolecular Interactions

Beyond the primary dimer, the overall crystal packing will be dictated by weaker interactions:

  • π-π Stacking: The electron-deficient pyridazine rings may stack with neighboring rings to maximize favorable electrostatic interactions.

  • C-H···N/O Interactions: The methyl group protons or ring C-H protons may act as weak hydrogen bond donors to the pyridazine nitrogen atoms or carbonyl oxygens of adjacent molecules.

The interplay of these forces will determine the final crystal system, space group, and density. Elucidating these interactions is crucial for understanding the material's properties and for rational drug design, where disrupting such packing can alter solubility and bioavailability.

Conclusion and Outlook

This guide provides a robust, scientifically-grounded framework for the crystallization and complete crystal structure determination of this compound. By following the detailed protocols for crystal growth and leveraging the power of single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated formation of a strong carboxylic acid dimer, supplemented by other weak interactions, will likely govern its solid-state architecture. The resulting structural data, encapsulated in a Crystallographic Information File (CIF), will be an invaluable asset for medicinal chemists and materials scientists, enabling a deeper understanding of its properties and facilitating the design of next-generation compounds.

A Technical Guide to the Discovery and Synthetic Evolution of Pyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Pyridazine Heterocycle: A Foundation is Laid

The story of pyridazine carboxylic acids begins with the discovery of the parent heterocycle. The term "pyridazine" was first coined in 1885 by Knorr.[1][2] A year later, in 1886, the eminent German chemist Emil Fischer achieved the first synthesis of a substituted pyridazine by condensing phenylhydrazine with levulinic acid during his seminal investigations into indole synthesis.[1][2][3][4] Fischer's work, which would later earn him the Nobel Prize in 1902 for his research on sugar and purine synthesis, laid the groundwork for an entirely new class of heterocycles.[4][5]

Interestingly, the unsubstituted parent pyridazine ring was synthesized later. The first documented preparation involved the oxidation of benzocinnoline to yield pyridazine-3,4,5,6-tetracarboxylic acid, which was subsequently decarboxylated to afford pyridazine.[3] This initial synthesis, while groundbreaking, highlighted the challenges of accessing the core structure and immediately introduced pyridazine carboxylic acids as key intermediates in its history.

Part 2: The Dawn of Pyridazine Carboxylic Acids: Early Synthetic Approaches

With the pyridazine core established, the next logical step was the introduction of functional groups to explore its chemical space. The carboxylic acid moiety was among the first and most important functionalities to be installed.

Classical Method: Oxidation of Substituted Pyridazines

The earliest and most straightforward methods for preparing pyridazine carboxylic acids relied on the vigorous oxidation of pyridazines bearing oxidizable substituents, such as alkyl or hydroxyl groups. These classical approaches, while often suffering from harsh conditions and limited functional group tolerance, were crucial for providing the first samples of these compounds for study.

For instance, pyridazine-3-carboxylic acid was first prepared via the permanganate oxidation of 3-hydroxyphenylpyridazine.[6] Similarly, the oxidation of alkylpyridazines, such as 3-chloro-6-methylpyridazine, using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media became a standard, albeit forceful, method.[6][7][8]

The underlying principle of this approach is the robust stability of the aromatic pyridazine ring, which can withstand strong oxidizing conditions while the more susceptible alkyl side chain is converted to a carboxylic acid.[8]

Representative Protocol: Oxidation of 3-Chloro-6-methylpyridazine

This protocol describes a typical laboratory-scale synthesis of 6-chloropyridazine-3-carboxylic acid, a valuable intermediate.

Materials:

  • 3-chloro-6-methylpyridazine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (50%)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • In a flask equipped with a stirrer and set in an ice bath, add 60 mL of 50% sulfuric acid.

  • Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to the cooled acid.

  • While maintaining the temperature and stirring, add 38g (0.24 mol) of potassium permanganate in small portions.

  • After the addition is complete, allow the mixture to warm and heat at 80°C for 2 hours.

  • Cool the reaction mixture and carefully pour it into 200 mL of ice water to quench the reaction.

  • Filter the mixture to remove manganese dioxide.

  • Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from methanol to yield pure 6-chloropyridazine-3-carboxylic acid.[7]

Scientist's Note: The portion-wise addition of KMnO₄ is critical for controlling the exothermic reaction. The immediate extraction of the product after quenching is also crucial, as delays can lead to significantly lower yields.[6]

Part 3: Evolution of Synthetic Methodologies

While classical oxidation proved the feasibility of creating pyridazine carboxylic acids, the harsh conditions limited its scope. The demand for milder, more efficient, and regioselective methods, driven by the burgeoning interest in the biological applications of pyridazines, led to the development of new synthetic strategies.

The most common foundational method for building the pyridazine ring itself involves the condensation of 1,4-dicarbonyl compounds (or their equivalents like 4-ketoacids) with hydrazine.[2][3][9][10] This approach builds the heterocyclic core and can incorporate a carboxylic acid precursor from the start.

The diagram below illustrates the conceptual evolution of synthetic pathways.

G cluster_A Key Techniques cluster_B Key Techniques cluster_C Key Techniques A Classical Methods (Early 20th Century) B Ring Construction Methods (Mid 20th Century) A->B Shift towards building the core with desired functionality C Modern Catalytic Methods (Late 20th/21st Century) B->C Demand for higher efficiency, selectivity, and tolerance A1 Oxidation of Alkylpyridazines A2 Oxidation of Fused Rings B1 1,4-Diketone + Hydrazine Condensation B2 Maleic Anhydride -based Routes C1 Metal-Catalyzed Carboxylation C2 C-H Activation & Functionalization

Caption: Evolution of synthetic strategies for pyridazine carboxylic acids.

Modern organic synthesis has introduced powerful tools that avoid the need for pre-functionalized starting materials or harsh oxidation. Techniques such as palladium-catalyzed cross-coupling and direct C-H activation now allow for the late-stage introduction of a carboxylic acid group (or a precursor like a nitrile) onto a pre-formed pyridazine ring with high precision.

Comparison of Synthetic Approaches
MethodTypical ReagentsAdvantagesDisadvantages
Side-Chain Oxidation KMnO₄, K₂Cr₂O₇, H₂SO₄Simple concept; useful for specific substrates.Harsh conditions; low functional group tolerance; poor yields.[7]
Ring Synthesis 1,4-Diketones, HydrazineBuilds the core directly; good yields.Requires specific dicarbonyl precursors which may not be readily available.[3][10]
Modern Catalysis Pd/Cu catalysts, CO₂, OrganometallicsHigh efficiency and selectivity; mild conditions; broad functional group tolerance.Catalyst cost and sensitivity; may require specialized ligands.[11]

Part 4: From Curiosity to Clinic: The Rise of Biological Significance

For many years, pyridazines were largely a chemical curiosity, as they are rarely found in nature.[3] This changed with the discovery of the first naturally occurring pyridazines from the bacterium Streptomyces jamaicensis and the antifungal agent pyridazomycin from Streptomyces violaceoniger.[1]

These discoveries spurred intense interest in the pyridazine scaffold as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[12][13]

The pyridazine structure is now found in a number of commercial herbicides, such as credazine and pyridate, and a growing list of pharmaceuticals.[3]

G Scaffold Pyridazine Carboxylic Acid Scaffold Lib Library Synthesis Scaffold->Lib Screen High-Throughput Screening Lib->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (ADME/Tox) Hit->Lead Candidate Clinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the pyridazine scaffold.

Part 5: Case Studies in Modern Drug Development

The true validation of a chemical scaffold lies in its successful application. Pyridazine carboxylic acids and their derivatives are integral components of several modern therapeutic agents.

  • Minaprine: An early example of a pyridazine-containing drug, minaprine was developed as an antidepressant. Its synthesis highlighted the utility of building the pyridazine core from acyclic precursors.[2]

  • Relugolix: Approved by the FDA, relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[13] The pyridazine ring is a key element in its structure, contributing to its binding affinity and pharmacokinetic profile.

  • Deucravacitinib: This recently approved drug is a first-in-class allosteric tyrosine kinase 2 (TYK2) inhibitor for treating plaque psoriasis.[13][14] Its novel mechanism is heavily reliant on the specific geometry and electronic properties conferred by its heterocyclic core, which includes a pyridazine moiety.

These examples underscore the successful transition of the pyridazine core from a synthetic challenge to a privileged scaffold in modern medicinal chemistry.[12][15]

Part 6: Conclusion and Future Outlook

The journey of pyridazine carboxylic acids from their conceptual origins in the 19th century to their current status as key components in FDA-approved drugs is a testament to the evolution of synthetic chemistry. The initial discoveries by pioneers like Emil Fischer paved the way for robust, albeit harsh, oxidative syntheses. The subsequent drive for greater efficiency and molecular complexity led to sophisticated ring construction and modern catalytic methods.

For researchers today, the pyridazine carboxylic acid moiety offers a unique combination of properties: a polar, H-bond accepting core that can improve solubility and target engagement, coupled with a synthetically versatile handle for further chemical modification. As our understanding of synthetic methodologies and drug-target interactions continues to deepen, the pyridazine core is poised to play an even greater role in the development of next-generation therapeutics.

References

A Technical Guide to the Natural Occurrence of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Nature's Scant but Significant Pyridazine Arsenal

The realm of natural products is a testament to the vast and intricate biosynthetic capabilities of life. Within this expansive chemical library, certain structural motifs appear with remarkable frequency, while others remain tantalizingly rare. The pyridazine heterocycle, a six-membered aromatic ring containing two adjacent nitrogen atoms, falls squarely into the latter category.[1] This scarcity is likely a reflection of the metabolic challenges associated with forming the nitrogen-nitrogen (N-N) bond, a key structural feature of this ring system.[1]

Despite their infrequent natural occurrence, pyridazine derivatives have garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities.[2][3][4][5][6] This guide provides an in-depth technical exploration of the known naturally occurring pyridazine derivatives, delving into their microbial and marine origins, elucidating their complex biosynthetic pathways, and detailing the methodologies for their isolation and characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these unique natural products.

I. The Known Natural Repertoire of Pyridazine Derivatives

To date, the documented natural occurrences of the pyridazine ring system are primarily confined to microbial and marine sources. Two prominent examples, pyridazomycin and azamerone, serve as the cornerstones of our current understanding.

Pyridazomycin: An Antifungal Antibiotic from Streptomyces

Pyridazomycin is a novel antifungal antibiotic produced by Streptomyces violaceoniger sp. griseofuscus.[7] Structurally, it is an unusual 12-membered cyclodepsipeptide. Its defining feature is the presence of a 3-(3-pyridyl)-L-alanine moiety, where the pyridazine ring is incorporated into the amino acid side chain.[8] Pyridazomycin exhibits potent antifungal activity, particularly against Mucor hiemalis.[7]

Azamerone: A Meroterpenoid Phthalazinone from a Marine Bacterium

Azamerone is a structurally complex meroterpenoid isolated from the marine-derived bacterium Streptomyces sp. CNQ-766.[9] It possesses a unique phthalazinone core, a bicyclic system where a pyridazine ring is fused to a benzene ring. This core is further decorated with a chlorinated pyran ring and a terpenoid-derived side chain.

II. The Intricate Path of Biosynthesis: Forging the N-N Bond

The biosynthesis of pyridazine derivatives presents a fascinating enzymatic puzzle, primarily centered on the mechanism of N-N bond formation.

Biosynthetic Pathway of Pyridazomycin

The biosynthesis of pyridazomycin is believed to involve a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. Isotope labeling studies suggest that 3-hydroxypicolinic acid serves as the starter unit for this pathway. The pyridazine ring itself is thought to be derived from the condensation of amino acid precursors, a process that necessitates specialized enzymatic machinery for N-N bond formation.

Biosynthetic Pathway of Azamerone

The formation of the phthalazinone core of azamerone is a remarkable example of biosynthetic rearrangement. It is proposed to originate from a naphthoquinone precursor. A key intermediate is an aryl diazoketone. The pyridazine ring is formed through an oxidative rearrangement of this diazoketone, followed by rearomatization, which incorporates the dinitrogen unit into the heterocyclic ring. This unique biochemical transformation highlights the diverse strategies nature employs to construct N-N bonds.

G Proposed Biosynthetic Pathway of the Azamerone Phthalazinone Core Naphthoquinone Naphthoquinone Precursor ArylDiazoketone Aryl Diazoketone Intermediate Naphthoquinone->ArylDiazoketone Series of enzymatic steps OxidativeRearrangement Oxidative Rearrangement ArylDiazoketone->OxidativeRearrangement Enzyme-catalyzed oxidation Rearomatization Rearomatization OxidativeRearrangement->Rearomatization Spontaneous or enzymatic Phthalazinone Phthalazinone Core Rearomatization->Phthalazinone Final cyclization

Proposed biosynthetic pathway of the azamerone phthalazinone core.

III. From Broth to Bench: Isolation and Purification Protocols

The successful isolation of naturally occurring pyridazine derivatives is contingent upon carefully optimized extraction and chromatographic procedures.

General Protocol for Isolation of Metabolites from Streptomyces

This protocol provides a general framework that can be adapted for the isolation of pyridazine derivatives from Streptomyces fermentation broths.

Step 1: Fermentation

  • Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a pure culture of the producing Streptomyces strain.

  • Incubate the culture under optimal conditions of temperature, pH, and aeration for a period sufficient for the production of the target metabolite (typically 7-14 days).

Step 2: Extraction

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or n-butanol.

  • Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone.

  • Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Step 3: Chromatographic Purification

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and bioassay (if applicable) to identify those containing the compound of interest.

  • Pool the active fractions and subject them to further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient). For azamerone, a mobile phase of 55% acetonitrile in water has been successfully used for purification via RP-HPLC.[2][3]

IV. Deciphering the Molecular Architecture: Analytical Characterization

The structural elucidation of novel natural products relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For pyridazine derivatives, both ¹H and ¹³C NMR are crucial. The chemical shifts of the protons and carbons in the pyridazine ring are characteristic and can provide valuable structural information.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridazin-3(2H)-one Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-46.9 - 7.2128 - 132
H-57.6 - 7.9130 - 135
H-67.8 - 8.2145 - 155
C-3-160 - 165
C-4-128 - 132
C-5-130 - 135
C-6-145 - 155

Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For instance, in the case of azamerone, the isotopic pattern of the molecular ion peak in the mass spectrum was indicative of the presence of two chlorine atoms.

V. The Ecological Significance of Natural Pyridazines

The production of secondary metabolites by microorganisms is often linked to their survival and competition in their natural environment. While the specific ecological roles of pyridazomycin and azamerone have not been definitively established, it is likely that they serve as chemical defense agents for the producing Streptomyces species. Their antifungal and other biological activities may provide a competitive advantage by inhibiting the growth of other microorganisms in their vicinity.

VI. Conclusion and Future Perspectives

The natural occurrence of pyridazine derivatives, though limited, presents a compelling case for continued exploration of microbial and marine biodiversity. The unique biosynthetic pathways leading to these compounds, particularly the enzymatic formation of the N-N bond, offer exciting opportunities for biocatalysis and synthetic biology. As our ability to mine microbial genomes and cultivate previously unculturable organisms improves, it is highly probable that new, structurally diverse, and biologically active pyridazine natural products will be discovered. These discoveries will not only expand our understanding of nature's chemical ingenuity but also provide novel scaffolds for the development of new therapeutic and agrochemical agents.

VII. References

  • Asif, M. (2016). The biological potentials of substituted 1, 2-diazines: a review on versatile pyridazine derivatives. Journal of Chinese Pharmaceutical Sciences, 25(10), 721-733.

  • Asif, M. (2018). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences, 6(1), 29-35.

  • Grote, R., Chen, Y., Zeeck, A., Chen, Z. X., Zähner, H., Mischnick-Lübbecke, P., & König, W. A. (1988). Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger. The Journal of antibiotics, 41(5), 595–601.

  • Kauth, A. M., & Snieckus, V. (1997). The directed ortho metalation-cross coupling connection. A new version of the friedländer quinoline synthesis. Synlett, 1997(1), 79-80.

  • Kauffman, C. A. (2007). Fungal infections. Proceedings of the American Thoracic Society, 4(2), 137-142.

  • Kwon, H. C., Cho, J. Y., Williams, P. G., Jensen, P. R., & Fenical, W. (2006). Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales). Organic letters, 8(12), 2471–2474.

  • Mangalagiu, I. I. (2012). A new story on diazines chemistry. Revista de Chimie, 63(1), 17-23.

  • Pyridazine. (2023, November 29). In Wikipedia. --INVALID-LINK--

  • Rolan, P. E. (1997). An overview of the clinical pharmacology of zolmitriptan. Cephalalgia : an international journal of headache, 17 Suppl 18, 14–20.

  • Grote, R., Chen, Y., Zeeck, A., Chen, Z. X., Zähner, H., Mischnick-Lübbecke, P., & König, W. A. (1988). Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger. The Journal of antibiotics, 41(5), 595–601.

  • Cho, J. Y., Kwon, H. C., Williams, P. G., Jensen, P. R., & Fenical, W. (2006). Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales). Organic letters, 8(12), 2471–2474.

  • Vurukonda, S. S. K. P., Giordani, V., & Maccari, G. (2018). Streptomyces as a promising biological control agents for plant pathogens. International journal of molecular sciences, 19(10), 2919.

  • Le, T. B., Nguyen, T. H., & Le, T. M. (2021). Streptomyces strains effectively control tomato bacterial wilt at low CF concentrations by inducing resistance mechanisms. Frontiers in plant science, 12, 642571.

  • Gong, A., Li, H., Yuan, Y., & Li, C. (2022). Streptomyces flavus from growing and producing toxins in stored soybeans. Toxins, 14(3), 195.

  • LeBlanc, N. W., Kinkel, L. L., & M'Gonigle, L. K. (2022). Despite their proven ability to mitigate fungal plant pathogen-related diseases and their remarkable species diversity, there has been limited commercial development of Streptomyces strains as biological control agents. Phytopathology, 112(5), 936-946.

  • Norte, D. M., Avitia-Dominguez, L. A., & Rozen, D. E. (2025). Evolution and Ecology of Streptomyces. Annual review of microbiology, 79, 383–403.

  • Shepherdson, M. T., Vetsigian, K., & Elliot, M. A. (2023). Streptomyces behavior and competition in the natural environment. Current opinion in microbiology, 73, 102294.

References

An In-depth Technical Guide to 5-Methylpyridine-3-carboxylic Acid: A Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On Pyridine vs. Pyridazine Nomenclature

This guide focuses on the chemical entity identified by CAS Number 3222-49-9 . While the initial query specified "5-Methylpyridazine-3-carboxylic acid," extensive chemical database cross-referencing reveals that this CAS number and all associated experimental data correspond to 5-Methylpyridine-3-carboxylic acid . The distinction is critical: pyridine is a six-membered aromatic ring with one nitrogen atom, whereas pyridazine is a six-membered ring with two adjacent nitrogen atoms (a 1,2-diazine). Due to the prevalence of data for the pyridine isomer and to maintain scientific integrity, this document will detail the properties, synthesis, and applications of 5-Methylpyridine-3-carboxylic acid.

Introduction and Chemical Identity

5-Methylpyridine-3-carboxylic acid, also known as 5-methylnicotinic acid, is a substituted derivative of nicotinic acid (Vitamin B3).[1] It belongs to the class of pyridine carboxylic acids, which are heterocyclic compounds of immense interest in medicinal chemistry and materials science.[] The strategic placement of a methyl group and a carboxylic acid on the pyridine ring provides two distinct points for chemical modification, making it a versatile building block (scaffold) for the synthesis of more complex molecules. Its structural rigidity and potential for hydrogen bonding, conferred by the nitrogen heteroatom and the carboxylic acid moiety, are key features exploited in drug design.

This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a logical synthetic approach, and its applications as a precursor in the development of novel therapeutic agents.

Chemical Identification

The unambiguous identification of a chemical compound is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 5-Methylpyridine-3-carboxylic acid.

IdentifierValueSource(s)
IUPAC Name 5-methylpyridine-3-carboxylic acid[][3]
CAS Number 3222-49-9[1][3]
Synonym 5-Methylnicotinic acid[1]
Molecular Formula C₇H₇NO₂[1][3]
Molecular Weight 137.14 g/mol [1]
SMILES String Cc1cncc(c1)C(O)=O[3]
InChI Key DJDHHXDFKSLEQY-UHFFFAOYSA-N[3][4]

Physicochemical and Safety Data

The physical and chemical properties of a compound dictate its handling, storage, and application. This data is essential for designing experiments, from solubility tests to reaction scale-up.

PropertyValueSource(s)
Appearance Solid / Ash powder
Melting Point 207-215 °C
Density (Predicted) 1.230 ± 0.06 g/cm³[5]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Class 11 (Combustible Solids)

Synthesis and Mechanistic Rationale

While numerous patents and articles describe the synthesis of related pyridine carboxylic acids, a detailed, publicly available protocol specifically for 5-Methylpyridine-3-carboxylic acid is not prevalent. However, a logical and robust synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. A common and powerful approach involves the cross-coupling of appropriately functionalized precursors.

The workflow below illustrates a plausible synthetic route using a Suzuki cross-coupling reaction, a Nobel Prize-winning methodology valued for its reliability and functional group tolerance.

G cluster_alt Alternative Route: Carboxylation start_mat 3-Bromo-5-methylpyridine reagent1 n-Butyllithium (n-BuLi) -78 °C, THF start_mat->reagent1 Step 1a intermediate Lithium-Halogen Exchange (5-Methylpyridin-3-yl)lithium reagent1->intermediate Forms organolithium reagent2 Triisopropyl borate B(O-iPr)₃ intermediate->reagent2 Step 1b reagent_co2 Carbon Dioxide (CO₂) -78 °C to RT intermediate->reagent_co2 Step 2 boronic_ester Boronic Ester Intermediate reagent2->boronic_ester Borylation reagent3 Acidic Workup (e.g., HCl) boronic_ester->reagent3 Step 1c boronic_acid 5-Methylpyridine-3-boronic acid reagent3->boronic_acid Hydrolysis reagent4 Potassium Formate (HCOOK) Pd(OAc)₂, PPh₃ Catalyst final_product 5-Methylpyridine-3-carboxylic acid reagent_co2->final_product Direct Carboxylation

Caption: A plausible synthetic workflow for 5-Methylpyridine-3-carboxylic acid.

Causality Behind Experimental Choices
  • Step 1a (Lithium-Halogen Exchange): Starting with 3-bromo-5-methylpyridine, a lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) is a classic method to generate a nucleophilic organolithium species. The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organometallic intermediate.

  • Alternative Step 2 (Direct Carboxylation): The resulting (5-Methylpyridin-3-yl)lithium can be directly carboxylated by quenching the reaction with solid carbon dioxide (dry ice). Upon acidic workup, this yields the target carboxylic acid. This is often the most direct route.

  • Rationale for Boronic Acid Route (Steps 1b-1c): While direct carboxylation is efficient, the synthesis via a boronic acid intermediate provides a more stable and versatile intermediate. Reacting the organolithium with triisopropyl borate followed by acidic hydrolysis yields 5-methylpyridine-3-boronic acid. This stable, crystalline solid can be purified and used in various subsequent reactions, offering greater flexibility in a research setting. It can then be converted to the carboxylic acid through palladium-catalyzed carbonylation if needed, though direct carboxylation of the lithiated species is more atom-economical.

Applications in Drug Discovery and Development

Pyridine carboxylic acid isomers are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[6][7] Their ability to act as bioisosteres for other chemical groups, engage in specific hydrogen bond interactions with protein targets, and provide a rigid framework for orienting other pharmacophoric elements makes them highly valuable.

5-Methylpyridine-3-carboxylic acid serves as a key starting material for creating libraries of compounds for screening against various biological targets. The carboxylic acid handle is readily converted into esters, amides, or other functional groups, while the pyridine ring and its methyl group can undergo further modifications.

G scaffold 5-Methylpyridine-3-carboxylic acid (Core Scaffold) amide Amide Derivatives (R-NH₂ Coupling) scaffold->amide Amidation ester Ester Derivatives (R-OH Coupling) scaffold->ester Esterification heterocycle Other Heterocycles (e.g., Oxadiazoles) scaffold->heterocycle Cyclization target1 Enzyme Inhibitors amide->target1 target2 Receptor Modulators amide->target2 ester->target2 target3 Anti-Inflammatory Agents ester->target3 heterocycle->target1 heterocycle->target3

Caption: Role as a versatile scaffold for generating diverse chemical entities.

Derivatives of the closely related nicotinic acid have shown promise as potent antibacterial and antifungal agents.[6] The synthesis of novel acylhydrazones and 1,3,4-oxadiazoline derivatives from nicotinic acid has yielded compounds with strong activity against Gram-positive bacteria, including MRSA strains.[6] This highlights the potential of 5-Methylpyridine-3-carboxylic acid to serve as a starting point for developing new classes of antimicrobial drugs.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of 5-Methylpyridine-3-carboxylic acid as a building block, the following section details a standard, self-validating protocol for amide bond formation—a cornerstone reaction in pharmaceutical synthesis.

Objective

To synthesize N-benzyl-5-methylpyridine-3-carboxamide from 5-Methylpyridine-3-carboxylic acid and benzylamine using a peptide coupling agent.

Materials and Reagents
  • 5-Methylpyridine-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methylpyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for activating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

  • Activation: Add the coupling agent, HATU (1.2 eq), to the mixture. Stir for 15-20 minutes. A color change may be observed as the active ester intermediate is formed. HATU is a highly efficient coupling agent that minimizes side reactions and racemization in chiral substrates.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine. Each wash removes specific impurities, ensuring a cleaner final product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-5-methylpyridine-3-carboxamide.

Conclusion

5-Methylpyridine-3-carboxylic acid (CAS 3222-49-9) is a well-defined and valuable heterocyclic building block. Its dual functionality—a nucleophilic pyridine ring and a versatile carboxylic acid group—makes it an attractive starting material for the synthesis of diverse and complex molecules. With a solid foundation in the broader family of pyridine carboxylic acids that have yielded numerous blockbuster drugs, this compound represents a scaffold with significant untapped potential for future discoveries in medicinal chemistry, agrochemicals, and materials science. The logical synthetic pathways and straightforward derivatization protocols ensure its continued relevance and utility for researchers and drug development professionals.

References

An In-depth Technical Guide to the Thermal Stability of 5-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the thermal stability of 5-Methylpyridazine-3-carboxylic acid. The methodologies and interpretations presented herein are grounded in established principles of thermal analysis and material science, ensuring a robust and scientifically sound approach.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring product quality, safety, and regulatory compliance. This compound, a heterocyclic compound, possesses a structural motif of interest in medicinal chemistry. Its thermal properties, however, are not extensively documented. This guide outlines a systematic approach to characterizing the thermal stability of this compound, providing a blueprint for generating critical data for drug development programs.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural feature in various biologically active molecules. The presence of both a methyl group and a carboxylic acid moiety on this ring in this compound suggests a unique interplay of electronic and steric factors that will govern its thermal behavior. Pyridine carboxylic acids are known to undergo decarboxylation upon heating, and the position of the nitrogen atoms relative to the carboxylic acid can significantly influence the temperature at which this occurs.

Physicochemical Properties of this compound and Related Analogs

A foundational understanding of the compound's basic properties is essential before embarking on detailed thermal analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₆N₂O₂138.13Not available
5-Methylpyridine-3-carboxylic acidC₇H₇NO₂137.14207-215[1]
Pyridazine-3-carboxylic acidC₅H₄N₂O₂124.10200-209

The melting point of the isomeric 5-Methylpyridine-3-carboxylic acid and the parent Pyridazine-3-carboxylic acid provides a preliminary indication of the thermal energy required to disrupt the crystal lattice of these solids. It is anticipated that this compound will exhibit a melting point in a similar range, likely followed by decomposition at higher temperatures. Some pyridazine derivatives have been observed to have high thermal stability, with a 5% weight loss occurring at temperatures as high as 314°C and 336°C, and in some cases, they may sublime before decomposing.[2]

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is crucial for a comprehensive evaluation of thermal stability. The following workflow, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is recommended.

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature and kinetics.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is crucial to understand the influence of oxygen on the decomposition mechanism.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other phase transitions.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 300°C (or a temperature just beyond the melting point observed in a preliminary scan) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Interpretation of Thermal Data and Mechanistic Insights

The data obtained from TGA and DSC will provide a comprehensive thermal profile of this compound.

Expected Observations and Interpretations:

  • DSC: A sharp endothermic peak will indicate the melting point of the compound. The enthalpy of fusion provides information about the crystallinity of the material.

  • TGA:

    • A single-step mass loss in an inert atmosphere is likely indicative of decarboxylation, where a molecule of carbon dioxide (CO₂) is lost. The theoretical mass loss for the decarboxylation of this compound (C₆H₆N₂O₂) to 5-methylpyridazine (C₅H₆N₂) is approximately 31.85%. A close correlation between the experimental and theoretical mass loss would strongly support this decomposition pathway.

    • A multi-step decomposition profile may suggest a more complex degradation mechanism.

    • A significant difference in the Tonset in nitrogen versus air would indicate that oxidation plays a role in the decomposition process.

To gain deeper mechanistic insights, coupling the TGA instrument to an evolved gas analysis (EGA) technique is highly recommended.

Caption: Evolved Gas Analysis (EGA) workflow.

TGA-Mass Spectrometry (TGA-MS)

By interfacing the TGA with a mass spectrometer, the gaseous decomposition products can be identified in real-time. For the expected decarboxylation, a significant ion current at m/z = 44 (CO₂) would be observed concurrently with the mass loss in the TGA.

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Coupling the TGA to an FTIR spectrometer allows for the identification of functional groups in the evolved gases. The characteristic asymmetric stretching vibration of CO₂ at approximately 2350 cm⁻¹ would provide definitive evidence of decarboxylation.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability of this compound. By following the outlined experimental protocols and data interpretation strategies, researchers can generate critical data to support drug development activities. The determination of the onset of thermal decomposition, the primary degradation pathway, and the influence of the atmosphere are essential for defining appropriate manufacturing, formulation, and storage conditions.

Further studies could involve isothermal TGA experiments to assess long-term stability at specific temperatures and kinetic analysis using model-fitting methods to predict the shelf-life of the compound. These data, in aggregate, will form a comprehensive thermal stability profile, a cornerstone of a successful drug development program.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylpyridazine-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 5-Methylpyridazine-3-carboxylic acid esters. The guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen synthetic strategies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Significance

Pyridazine scaffolds are a critical class of nitrogen-containing heterocycles, frequently encountered in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including potential as antiviral and anticancer therapies, as well as agents acting on the cardiovascular system.[1]

Specifically, this compound and its esters are versatile building blocks. The carboxylic ester moiety serves as a key handle for further functionalization, enabling the construction of more complex molecules such as amides, hydrazides, and other derivatives for library synthesis in drug discovery programs. This guide outlines a robust, two-stage synthetic strategy: the initial formation of the core heterocyclic acid followed by its conversion to the desired ester derivatives through several reliable methods.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach to the target esters involves disconnecting the ester bond first, leading back to the parent carboxylic acid. The pyridazine ring itself is classically formed via the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[3] This establishes a clear and modular synthetic plan.

G target 5-Methylpyridazine-3-carboxylic Acid Ester (Target) acid 5-Methylpyridazine-3-carboxylic Acid (Core Intermediate) target->acid Ester Hydrolysis (Retrosynthesis) precursors 1,4-Dicarbonyl Precursor + Hydrazine acid->precursors Cyclocondensation (Retrosynthesis)

Caption: Retrosynthetic analysis of the target ester.

The forward synthesis, therefore, involves two primary stages, which provides flexibility in both synthesizing the core structure and diversifying the final ester product.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Esterification a 1,4-Dicarbonyl Precursor c 5-Methylpyridazine-3- carboxylic Acid a->c Cyclocondensation b Hydrazine b->c Cyclocondensation e Target Ester c->e c->e Esterification Method (A, B, or C) d Alcohol (R-OH) d->e

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Core Intermediate: this compound

The formation of the pyridazine ring is most reliably achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[2][3] While numerous variations exist, this section outlines a generalized, representative protocol for synthesizing the required carboxylic acid intermediate.

Protocol 1: Cyclocondensation Route to this compound

This protocol involves the reaction of a suitable γ-keto-α,β-unsaturated ester with hydrazine hydrate, followed by hydrolysis. The key starting material, ethyl 2-formyl-4-oxopentanoate, can be prepared via Claisen condensation between ethyl formate and ethyl levulinate.

Materials and Reagents:

  • Ethyl 2-formyl-4-oxopentanoate (or equivalent 1,4-dicarbonyl precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol (approx. 0.2 M concentration).

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The hydrazine, acting as a bis-nucleophile, first condenses with one carbonyl group to form a hydrazone, followed by intramolecular cyclization with the second carbonyl and subsequent dehydration to form the aromatic pyridazine ring.

  • Work-up and Isolation of Intermediate Ester:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound ethyl ester. This intermediate can be purified by column chromatography on silica gel if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

    • Rationale: The basic hydrolysis (saponification) cleaves the ester bond to form the sodium carboxylate salt.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to afford this compound. The product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) for higher purity.

Part 2: Esterification of this compound

With the core acid in hand, the final step is esterification. The choice of method depends on the scale of the reaction, the nature of the alcohol (primary, secondary, tertiary), and the presence of other sensitive functional groups. Three robust and widely applicable protocols are presented below.

Protocol 2.1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is best suited for simple, non-sterically hindered primary or secondary alcohols (e.g., methanol, ethanol). It is cost-effective but requires strong acid and heat, which may not be suitable for sensitive substrates.

Materials and Reagents:

  • This compound

  • Alcohol (R-OH, e.g., Methanol, used in large excess as solvent)

  • Sulfuric acid (H₂SO₄, concentrated) or HCl gas

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux for 6-24 hours. The reaction should be monitored by TLC.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dilute the residue with DCM or EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude ester, which can be purified by column chromatography or recrystallization.

Protocol 2.2: Acyl Chloride Intermediate Method

This is a highly versatile and efficient method that proceeds through a reactive acyl chloride intermediate. It is often faster than Fischer esterification and works well for a wider range of alcohols, including more hindered ones.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF, if using oxalyl chloride)

  • Alcohol (R-OH, 1.2 eq)

  • A non-nucleophilic base such as Pyridine or Triethylamine (TEA, 1.5 eq)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried, N₂-purged flask, suspend the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until the suspension becomes a clear solution and gas evolution ceases.

    • CAUTION: This step generates HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

    • Remove the excess SOCl₂ under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under N₂.

    • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM.

    • Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until complete.

  • Work-up and Purification:

    • Quench the reaction with water or 1M HCl.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by silica gel chromatography.

Protocol 2.3: Steglich Esterification (DCC/DMAP Coupling)

This method is exceptionally mild and ideal for acid- or base-sensitive substrates and sterically demanding alcohols. It uses a carbodiimide (DCC or DIC) as a dehydrating agent and a nucleophilic catalyst (DMAP).

Materials and Reagents:

  • This compound (1.0 eq)

  • Alcohol (R-OH, 1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and stir the reaction at room temperature for 4-18 hours.

  • Rationale: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (to remove residual DMAP) and then with saturated NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by column chromatography.

Data Presentation: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier R-OH (solvent), H₂SO₄ (cat.)Reflux, 6-24 hEconomical; simple reagents; good for large scale.Harsh acidic conditions; requires heat; limited to simple alcohols; equilibrium reaction.
Acyl Chloride SOCl₂ or (COCl)₂, Pyridine/TEA0 °C to RT, 2-12 hHigh yielding; fast; wide alcohol scope; irreversible.Generates corrosive byproducts (HCl); requires anhydrous conditions; SOCl₂ is hazardous.
Steglich DCC, DMAP (cat.)0 °C to RT, 4-18 hVery mild conditions; excellent for sensitive substrates & hindered alcohols; high yields.DCC is an allergen; DCU byproduct can be difficult to remove completely; higher reagent cost.

References

Application Notes & Protocols: 5-Methylpyridazine-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] As an electron-deficient diazine, it often engages in specific, beneficial interactions with biological targets and imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. 5-Methylpyridazine-3-carboxylic acid emerges as a particularly valuable building block, offering two distinct points for synthetic diversification: the highly versatile carboxylic acid handle and the pyridazine ring system itself, which can be further functionalized.

This guide provides an in-depth exploration of the strategic application of this compound in organic synthesis. We move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers in drug discovery and chemical development to leverage this building block to its full potential.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the properties of this compound is crucial for its effective use. The electron-withdrawing nature of the two adjacent nitrogen atoms significantly influences the reactivity of both the ring and the carboxyl group.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂(Calculated)
Molecular Weight 138.13 g/mol (Calculated)
Appearance Off-white to pale yellow solid(Typical)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and nonpolar organic solvents.(General)

Key Reactivity Insights:

  • Carboxylic Acid Activation: The primary mode of reactivity is through the carboxylic acid group. This moiety is an ideal handle for forming amide and ester linkages, which are fundamental in constructing larger, more complex molecules. Standard coupling protocols are highly effective.[2]

  • Electron-Deficient Ring: The pyridazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, this electronic nature makes it an excellent substrate for nucleophilic aromatic substitution, particularly if a suitable leaving group is installed on the ring.[3]

  • Scaffold for Cross-Coupling: While the parent molecule is not directly suited for cross-coupling, it serves as a precursor to halogenated or triflated pyridazines. These derivatives are powerful substrates for palladium-catalyzed reactions, enabling the construction of C-C and C-N bonds with exceptional precision.[4][5]

Application I: Amide Bond Formation for Bioactive Scaffolds

The amide bond is arguably the most important functional group in medicinal chemistry. The conversion of this compound into a diverse library of amides is a primary strategy for exploring structure-activity relationships (SAR).

Mechanistic Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[6] Therefore, the carboxylic acid must first be activated by conversion into a species with a better leaving group. This is achieved using coupling reagents.

G cluster_0 Decision Workflow: Amide Coupling Reagent Selection Start Start: this compound + Amine CheckSubstrate Are substrates sterically hindered or electron-poor? Start->CheckSubstrate CheckRac Is chiral integrity critical (e.g., amino acid amine)? CheckSubstrate->CheckRac No Uronium Use Uronium/Phosphonium Reagent: HATU, HBTU, or PyBOP CheckSubstrate->Uronium Yes Carbodiimide Use Carbodiimide Reagent: EDC or DCC with HOBt additive CheckRac->Carbodiimide No CheckRac->Uronium Yes (lower epimerization risk)

Caption: Workflow for selecting an appropriate amide coupling reagent.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for its rapid reaction times, high yields, and suppression of side reactions, including racemization.[6]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hexafluorophosphate salt formed and maintain a basic environment for the amine nucleophile.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amine SubstrateTypical YieldNotes
Aniline85-95%Aromatic amines may require slightly longer reaction times.
Benzylamine90-98%Highly nucleophilic; reaction is typically rapid.
Morpholine90-98%Secondary cyclic amines couple efficiently.
L-Alanine methyl ester80-90%HATU is excellent for minimizing epimerization of chiral centers.

Application II: Esterification for Prodrugs and Intermediates

Esterification of this compound is a key transformation for creating prodrugs with modified pharmacokinetic profiles or for generating synthetic intermediates where the carboxylic acid needs to be protected or modified.

Protocol 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process that is effective for producing simple alkyl esters.[7]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol), using the alcohol as the reaction solvent (large excess).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The acid acts as a catalyst to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8]

  • Remove the ice bath and heat the reaction mixture to reflux (e.g., ~65 °C for methanol).

  • Maintain reflux for 4-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary to yield the pure ester.

AlcoholProductTypical Yield
MethanolMethyl 5-methylpyridazine-3-carboxylate80-90%
EthanolEthyl 5-methylpyridazine-3-carboxylate80-90%
Propan-2-olIsopropyl 5-methylpyridazine-3-carboxylate65-75%

Application III: Advanced Scaffold Decoration via Cross-Coupling

The true synthetic power of the pyridazine core is unlocked through palladium-catalyzed cross-coupling reactions.[1][3] This requires a preliminary step to convert the starting material into a substrate suitable for catalysis, such as a halopyridazine.

G cluster_1 Synthetic Utility Workflow Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (Protocol 1) Ester Ester Derivatives Start->Ester Esterification (Protocol 2) Intermediate Halogenated Intermediate (e.g., 3-Chloro-5-methylpyridazine) Start->Intermediate Multi-step Transformation* Coupled Aryl/Heteroaryl Substituted Pyridazines Intermediate->Coupled Suzuki Coupling (Protocol 3) caption *Hypothetical route: e.g., Curtius rearrangement to amine, Sandmeyer to halide.

Caption: Synthetic pathways from this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Illustrative)

This protocol assumes the successful synthesis of a halogenated precursor, such as 3-chloro-6-methylpyridazine , from the parent carboxylic acid or a related starting material. The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds.[3]

Materials:

  • 3-Chloro-6-methylpyridazine (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water)

Procedure:

  • To a Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol, 4:1).

  • Add the degassed 2M Na₂CO₃ solution. The base is essential for the transmetalation step of the catalytic cycle.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Boronic AcidTypical YieldNotes
Phenylboronic acid75-90%Electronically neutral boronic acids are excellent substrates.
4-Methoxyphenylboronic acid80-95%Electron-donating groups often facilitate the reaction.
3-Pyridylboronic acid60-80%Heteroaryl boronic acids are well-tolerated.[1]
4-Formylphenylboronic acid70-85%Aldehyde functionality is compatible with these conditions.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemists. Its dual reactivity allows for both straightforward derivatization via its carboxyl group and more complex scaffold elaboration through the pyridazine ring. The protocols outlined herein provide reliable and mechanistically sound methods for leveraging this reagent in the synthesis of novel chemical entities. By understanding the principles behind reagent choice and reaction conditions, researchers can strategically incorporate the 5-methylpyridazine motif to accelerate the discovery and development of next-generation therapeutics.

References

The Strategic Role of 5-Methylpyridazine-3-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyridazine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of insecticides, herbicides, and fungicides.[1][2] This guide provides an in-depth technical overview of the strategic application of 5-Methylpyridazine-3-carboxylic acid as a versatile building block for the synthesis of next-generation crop protection agents. By leveraging its unique structural and electronic properties, researchers can unlock new avenues for creating highly active and selective agrochemicals.

The Pyridazine Core: A Privileged Scaffold in Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous commercialized agrochemicals.[1] Its inherent polarity, capacity for hydrogen bonding, and ability to serve as a scaffold for diverse substitutions contribute to its favorable interactions with biological targets.[3] Pyridazine and its derivatives, particularly pyridazinones, are recognized for their broad spectrum of biological activities, including:

  • Insecticidal Activity: Pyridazine-based compounds have been developed into potent insecticides. A notable example is the novel class of Pyridazine Pyrazole Carboxamides (PPCs) which exhibit insecticidal properties.[1]

  • Fungicidal Activity: The pyridazine moiety is present in fungicides like pyridachlometyl, which has a unique mode of action.[4] The development of pyridazinone-based glucan synthase inhibitors further highlights the potential in this area.

  • Herbicidal Activity: Pyridazine derivatives are effective herbicides, often targeting key enzymes in plant metabolic pathways.[5] Structure-activity relationship (SAR) studies have shown that substitutions on the pyridazine ring are critical for high herbicidal activity against both grass and broadleaf weeds.[5]

The strategic importance of the pyridazine core lies in its ability to be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound: A Versatile Synthon

This compound presents itself as a highly valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. Its structure incorporates two key features: the biologically active pyridazine ring and a carboxylic acid functional group, which serves as a versatile handle for a wide range of chemical transformations.

Key Structural Attributes and Their Implications:
  • Pyridazine Core: Provides the foundational pharmacophore with inherent biological activity. The nitrogen atoms can participate in hydrogen bonding with target enzymes or receptors.

  • Methyl Group (C5): This small alkyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with the target site and improving its penetration through biological membranes.

  • Carboxylic Acid Group (C3): This functional group is a gateway to a multitude of derivatives, including esters, amides, and hydrazides. These derivatives are prevalent in many active agrochemical ingredients.

The strategic placement of the methyl and carboxylic acid groups on the pyridazine ring allows for the exploration of a vast chemical space to optimize biological efficacy and selectivity.

Synthetic Pathways and Protocols

The true potential of this compound is realized through its conversion into a library of diverse derivatives. The following section outlines key synthetic transformations and detailed protocols for the preparation of promising agrochemical candidates.

General Synthesis of the Pyridazine Ring

While this compound can be sourced commercially, understanding its synthesis provides context for the generation of analogues. A common route to pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine.

G 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Pyridazine Ring Pyridazine Ring 1,4-Dicarbonyl Compound->Pyridazine Ring + Hydrazine (Condensation) G cluster_0 Synthesis of Pyridazine Carboxamides 5-Methylpyridazine-3-carbonyl chloride 5-Methylpyridazine-3-carbonyl chloride Pyridazine Carboxamide Pyridazine Carboxamide 5-Methylpyridazine-3-carbonyl chloride->Pyridazine Carboxamide + Amine (R-NH2) (Nucleophilic Acyl Substitution) G cluster_1 Bioisosteric Replacement This compound This compound 5-(5-Methylpyridazin-3-yl)-1H-tetrazole 5-(5-Methylpyridazin-3-yl)-1H-tetrazole This compound->5-(5-Methylpyridazin-3-yl)-1H-tetrazole Multi-step synthesis (e.g., via nitrile)

References

Application Notes and Protocols for the Pharmacological Screening of 5-Methylpyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a comprehensive, structured guide for the pharmacological screening of a novel library of 5-Methylpyridazine-3-carboxylic acid derivatives. Moving beyond a simple listing of procedures, this guide explains the strategic rationale behind a tiered screening cascade, offers detailed, field-proven protocols, and emphasizes the integration of in vitro and in vivo data to identify and validate lead candidates. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

The Strategic Screening Cascade: A Multi-Tiered Approach

The foundation of an effective drug discovery campaign is a logical and hierarchical screening process. This "screening cascade" is designed to efficiently sift through a large library of compounds, eliminating inactive or undesirable molecules while progressively gathering more detailed information on promising "hits." This strategy maximizes resource efficiency by employing high-throughput, cost-effective assays in the initial stages and reserving more complex, low-throughput, and expensive assays for a smaller number of validated compounds.[4]

Our proposed cascade follows four key stages:

  • Primary Screening: Rapidly assess the entire compound library for any biological activity using high-throughput screening (HTS) assays. The goal is to identify "hits."[5]

  • Secondary Screening: Confirm the activity of primary hits, eliminate false positives, and begin to elucidate the mechanism of action.

  • Tertiary Screening: Evaluate the most promising leads in more complex biological systems, typically in vivo models, to establish proof-of-concept.[6]

  • ADME-Tox Profiling: Concurrently, assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of promising compounds to identify potential liabilities early in the discovery process, adhering to the "fail early, fail cheap" paradigm.[7][8]

G cluster_0 Screening Cascade Compound_Library Compound Library (this compound derivatives) Primary_Screening Primary Screening (HTS Cytotoxicity & Antimicrobial) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening (Hit Confirmation, Dose-Response, MoA) Primary_Screening->Secondary_Screening 'Hits' Inactive Inactive / Discarded Primary_Screening->Inactive Inactive Tertiary_Screening Tertiary Screening (In Vivo Proof-of-Concept) Secondary_Screening->Tertiary_Screening Confirmed Leads Secondary_Screening->Inactive False Positives / Poor Potency ADME_Tox Early ADME-Tox Profiling (Metabolic Stability, etc.) Secondary_Screening->ADME_Tox Lead_Candidate Lead Candidate(s) Tertiary_Screening->Lead_Candidate Efficacious Tertiary_Screening->Inactive Ineffective / Toxic ADME_Tox->Tertiary_Screening Favorable Profile G cluster_1 Cell Death Pathways Healthy Healthy Cell Apoptosis Early Apoptosis Healthy->Apoptosis Apoptotic Stimulus (e.g., Compound) Necrosis Primary Necrosis Healthy->Necrosis Severe Insult (e.g., Toxin) Late_Apoptosis Late Apoptosis / Secondary Necrosis Apoptosis->Late_Apoptosis AnnexinV Annexin V Positive PI Negative Apoptosis->AnnexinV AnnexinV_PI Annexin V Positive PI Positive Late_Apoptosis->AnnexinV_PI PI_Only Annexin V Negative PI Positive Necrosis->PI_Only G node_data Potency (IC₅₀) Efficacy (% Inhibition) Mechanism (MoA) Safety (Cytotox) ADME (t½) node_decision Decision Matrix node_data->node_decision node_lead Lead Candidate node_decision->node_lead All Criteria Met node_optimize Optimize (SAR) node_decision->node_optimize Good Potency, Poor ADME node_discard Discard node_decision->node_discard Low Potency / Toxic

References

Application Notes and Protocols for the Synthesis of 5-Methylpyridazine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular applications.[2] Specifically, 5-Methylpyridazine-3-carboxylic acid amides represent a class of compounds with considerable potential for further exploration in drug development programs, acting as bioisosteres for other aromatic systems and offering opportunities for novel intellectual property.[3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent conversion to a diverse range of amides. The methodologies presented herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound amides is most effectively approached through a multi-step sequence. This strategy involves the initial construction of the pyridazine core, followed by functional group manipulations to install the desired carboxylic acid and, finally, amide bond formation.

G cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Formation of the Carboxylic Acid cluster_2 Part 3: Amide Coupling A 1,2-Dicarbonyl Precursor + Cyanoacetamide B 3-Cyano-5-methylpyridazin-6(1H)-one A->B Cyclocondensation (e.g., with Hydrazine) C 6-Chloro-3-cyano-5-methylpyridazine B->C Chlorination (e.g., POCl3) D 3-Cyano-5-methylpyridazine C->D Dechlorination (e.g., H2, Pd/C) E This compound D->E Nitrile Hydrolysis (Acidic or Basic) G Target Amide E->G Amide Coupling (e.g., HATU or EDC/HOBt) F Primary or Secondary Amine (R1R2NH) F->G

Figure 1: A generalized workflow for the synthesis of this compound amides.

Part 1: Synthesis of this compound

The synthesis of the pivotal this compound intermediate can be efficiently achieved via the hydrolysis of 3-Cyano-5-methylpyridazine. The following protocols outline a plausible route to this precursor and its subsequent conversion.

Protocol 1: Synthesis of 3-Cyano-5-methylpyridazine

This protocol is a representative procedure for the construction of the pyridazine core, starting from readily available precursors.

Step A: Synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

  • To a solution of a suitable 1,2-dicarbonyl precursor, such as a methylglyoxal derivative, in ethanol, add an equimolar amount of cyanoacetamide.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield the pyridazinone intermediate.

Step B: Synthesis of 6-chloro-5-methylpyridazine-3-carbonitrile

  • To the pyridazinone from the previous step, add phosphorus oxychloride (POCl₃, 5-10 equivalents) carefully at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the chlorinated intermediate.

Step C: Synthesis of 3-Cyano-5-methylpyridazine

  • Dissolve the chlorinated pyridazine in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield 3-Cyano-5-methylpyridazine, which can be used in the next step without further purification.

Protocol 2: Hydrolysis of 3-Cyano-5-methylpyridazine to this compound

The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. The choice of method may depend on the stability of other functional groups present in the molecule.

Method A: Acidic Hydrolysis

  • To a solution of 3-Cyano-5-methylpyridazine in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v), heat the reaction to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated solution of sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Method B: Basic Hydrolysis

  • Dissolve 3-Cyano-5-methylpyridazine in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 6-12 hours, monitoring for the cessation of ammonia evolution and disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and acidify to a pH of 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the desired carboxylic acid.[4][5]

Part 2: Synthesis of this compound Amides

The final step in the synthesis is the coupling of this compound with a primary or secondary amine. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with electron-deficient heteroaromatic acids or sterically hindered amines. Below are two robust protocols utilizing common and highly effective coupling reagents.

Causality Behind Experimental Choices in Amide Coupling

Amide bond formation from a carboxylic acid and an amine is not a spontaneous process due to the formation of a stable ammonium carboxylate salt.[6] Coupling reagents are therefore employed to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the amide bond. HATU is known for its high efficiency, fast reaction times, and suppression of racemization in chiral substrates.[7][8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it traps the activated acid as an HOBt ester, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.[9][10] The use of a base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acids formed during the reaction and to deprotonate the amine hydrochloride salt if used.

Protocol 3: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and broad substrate scope.

G A This compound B HATU + DIPEA in DMF A->B Activation C Activated O-acylisourea intermediate B->C E Target Amide C->E Nucleophilic Attack D Amine (R1R2NH) D->E

Figure 2: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 4: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method, particularly suitable for large-scale synthesis.

G A This compound B EDC + HOBt in DCM or DMF A->B Activation C Activated HOBt Ester B->C E Target Amide C->E Nucleophilic Attack D Amine (R1R2NH) + Base (e.g., DIPEA) D->E

Figure 3: Workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Suspend or dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the mixture.

  • Stir at room temperature for 10-20 minutes.

  • Add the amine (1.1 equivalents) followed by the dropwise addition of DIPEA or TEA (2.5 equivalents).

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • For workup, if using DCM, wash the reaction mixture with water, 1N HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate and perform the same washing sequence.[11]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by silica gel chromatography or recrystallization.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield RangeKey Advantages
HATU DIPEADMF2-16 h70-95%High efficiency, fast, low racemization.[7][8]
EDC/HOBt DIPEA/TEADCM/DMF6-24 h60-90%Cost-effective, water-soluble byproducts.[9][10]

Troubleshooting and Field-Proven Insights

  • Low Yields with Electron-Deficient Amines: For weakly nucleophilic amines, increasing the reaction temperature to 40-50 °C or using a more potent activating agent like HATU is recommended.[9]

  • Sterically Hindered Substrates: Reactions involving bulky carboxylic acids or amines may require longer reaction times and slightly elevated temperatures. Pre-activation of the carboxylic acid for a longer duration (up to 1 hour) before adding the amine can also improve yields.

  • Solubility Issues: If the carboxylic acid or amine has poor solubility in DCM, DMF is a more suitable solvent. For workup from DMF, washing with a 5% LiCl solution can help to remove residual DMF.[11]

  • Purification: The urea byproduct from EDC can sometimes be challenging to remove. Thorough aqueous washes are crucial. If the product is a solid, trituration with diethyl ether or recrystallization can be effective for purification.

References

Topic: Scale-Up Synthesis of 5-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Process Chemistry Development Group

Abstract

5-Methylpyridazine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Transitioning its synthesis from laboratory-scale to pilot or manufacturing scale presents significant challenges, including cost-effectiveness, operational safety, process robustness, and final product purity. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a detailed protocol centered on the robust and highly efficient base-catalyzed hydrolysis of 5-Methylpyridazine-3-carbonitrile. This route is selected for its superior atom economy, avoidance of hazardous heavy-metal oxidants, and straightforward isolation procedure, which are critical considerations for large-scale production. The document outlines the complete workflow, from retrosynthetic analysis and process chemistry to a step-by-step 100-gram scale protocol, including reaction monitoring, work-up, and troubleshooting.

Introduction and Strategic Overview

The pyridazine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[1][2][3][4] this compound, in particular, serves as a key intermediate for more complex molecular architectures. While numerous synthetic methods exist at the discovery scale, not all are amenable to scale-up. The primary objective of a scale-up campaign is to develop a process that is not only high-yielding but also safe, economical, and environmentally sustainable.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations. We focus on a validated hydrolysis-based pathway that addresses the core requirements of industrial synthesis.

Retrosynthetic Analysis and Route Selection

A successful scale-up campaign begins with a critical evaluation of all viable synthetic routes. For this compound, two primary disconnection approaches are considered:

  • C-H Oxidation: Oxidation of a methyl group from a readily available precursor like 3,5-dimethylpyridazine.

  • Nitrile Hydrolysis: Hydrolysis of the corresponding 5-Methylpyridazine-3-carbonitrile.

G cluster_main Retrosynthetic Analysis cluster_route1 Route 1: Nitrile Hydrolysis cluster_route2 Route 2: Methyl Oxidation target This compound nitrile 5-Methylpyridazine-3-carbonitrile target->nitrile [Hydrolysis] dimethyl 3,5-Dimethylpyridazine target->dimethyl [Selective Oxidation]

Caption: Retrosynthetic analysis of this compound.

Route Evaluation:

  • Oxidation Route: While conceptually simple, the selective oxidation of one methyl group in the presence of another on a heterocyclic ring is often challenging. This route frequently requires stoichiometric amounts of heavy-metal oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), which pose significant waste disposal and safety issues on a large scale.[5][6] While newer catalytic aerobic oxidation methods exist, they may require extensive optimization and specialized equipment.[7]

  • Nitrile Hydrolysis Route: The hydrolysis of nitriles to carboxylic acids is a fundamental and highly reliable transformation in organic synthesis.[8] It can be performed under acidic or basic conditions and typically proceeds with high conversion.[9][10] Assuming the starting nitrile is commercially available or can be synthesized efficiently, this route offers several advantages for scale-up:

    • High Yield: The reaction generally proceeds to completion.

    • Simple Reagents: Utilizes common, inexpensive reagents like sodium hydroxide and hydrochloric acid.

    • Straightforward Isolation: The carboxylic acid product can often be precipitated from the aqueous reaction mixture by pH adjustment, simplifying purification.

    • Process Safety: Avoids the use of energetic or highly toxic oxidizing agents.

Selected Strategy: Based on this analysis, the nitrile hydrolysis pathway is selected as the most robust, scalable, and economically viable method.

Process Chemistry and Mechanistic Insights

The chosen synthesis proceeds via the base-catalyzed hydrolysis of 5-Methylpyridazine-3-carbonitrile.

Reaction: 5-Methylpyridazine-3-carbonitrile + 2 H₂O ---(NaOH)---> this compound + NH₃

The mechanism involves two key stages:

  • Hydroxide Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Amide Intermediate: This attack forms an intermediate which, after proton transfers, yields the corresponding carboxamide. Under the reaction conditions (heat and excess base), this amide is not isolated but is subsequently hydrolyzed to the carboxylate salt.

  • Protonation: The final step during work-up involves acidification, which protonates the carboxylate salt to precipitate the desired carboxylic acid.

Critical Process Parameters (CPPs):

  • Temperature: The hydrolysis is exothermic. Controlling the temperature during reagent addition and reflux is critical to ensure a safe and controlled reaction rate and to prevent side reactions.

  • Base Stoichiometry: A molar excess of sodium hydroxide is required to drive the reaction to completion and to neutralize the resulting carboxylic acid. Typically, 2.0 to 3.0 equivalents are used.

  • Reaction Time: The reaction must be monitored to ensure complete conversion of the nitrile and the intermediate amide, preventing impurities in the final product.

  • Final pH for Precipitation: The pKa of the product dictates the optimal pH for precipitation. Over-acidification can lead to salt formation with the pyridazine nitrogens, potentially increasing solubility and reducing yield. The target pH should be carefully controlled to maximize the isolation of the zwitterionic or neutral form.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for a 100 g synthesis and can be linearly scaled with appropriate engineering controls.

4.1 Materials and Equipment

Reagent/MaterialGradeSupplierQuantityMoles
5-Methylpyridazine-3-carbonitrile>98%Commercial100.0 g0.84 mol
Sodium Hydroxide (NaOH)ReagentCommercial84.0 g2.10 mol
Deionized WaterN/AIn-house1.0 LN/A
Hydrochloric Acid (HCl), 37%ReagentCommercial~175 mL~2.10 mol
Celite® (Optional)N/ACommercial20 gN/A

Equipment:

  • 2 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer

  • Reflux condenser

  • Thermocouple/thermometer

  • Heating mantle or controlled temperature bath

  • Addition funnel or pump for controlled addition

  • Large Büchner funnel and vacuum flask for filtration

4.2 Step-by-Step Procedure

Step 1: Reaction Setup and Base Dissolution

  • Equip the 2 L reactor with the mechanical stirrer, reflux condenser, and thermocouple.

  • Charge the reactor with deionized water (1.0 L).

  • With vigorous stirring, carefully and portion-wise add the sodium hydroxide pellets (84.0 g). Caution: This dissolution is highly exothermic. Allow the solution to cool to below 30 °C before proceeding.

Step 2: Addition of Starting Material

  • Once the NaOH solution has cooled, begin the portion-wise addition of 5-Methylpyridazine-3-carbonitrile (100.0 g) over 30-45 minutes.

  • Monitor the internal temperature. Maintain the temperature below 50 °C during the addition to control the initial exotherm of the hydrolysis.

Step 3: Reaction at Reflux

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C).

  • Maintain a steady reflux with vigorous stirring for 4-6 hours. Ammonia gas will be evolved; ensure adequate ventilation or scrubbing.

Step 4: Reaction Monitoring

  • Monitor the reaction for the disappearance of the starting material and the intermediate amide using a suitable analytical method (e.g., HPLC or TLC).

  • TLC Method:

    • Mobile Phase: 10% Methanol in Dichloromethane + 0.5% Acetic Acid.

    • Procedure: Quench a small aliquot of the reaction mixture with 1N HCl until acidic, then spot on the TLC plate against a standard of the starting material.

  • Continue reflux until the starting material is consumed (<1% by HPLC).

Step 5: Work-up and Product Isolation

  • Once the reaction is complete, cool the dark-colored solution to room temperature, then further cool in an ice bath to 0-5 °C.

  • (Optional) If the solution contains fine particulates, pre-filter it through a pad of Celite® to ensure a cleaner final product.

  • With efficient stirring, slowly add concentrated HCl (~175 mL) to the cold solution. Monitor the pH continuously. The product will begin to precipitate as a pale solid.

  • Adjust the pH to 3.0 - 3.5 for maximal precipitation. Critical Step: Adding acid too quickly can cause excessive foaming and a large exotherm. Maintain the temperature below 20 °C.

  • Once the target pH is reached, stir the resulting slurry in the ice bath for an additional 1-2 hours to ensure complete crystallization.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold (0-5 °C) deionized water (2 x 150 mL) to remove residual NaCl and other inorganic salts.

  • Continue to pull a vacuum to partially dry the cake on the filter.

Step 6: Drying

  • Transfer the solid to a drying dish.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved (typically 12-24 hours).

4.3 Expected Results

ParameterResult
Yield 105 - 112 g (91 - 97%)
Appearance Off-white to pale tan solid
Purity (HPLC) >99%
Melting Point ~210-215 °C (decomposes)

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (br s, 1H, COOH), 9.40 (s, 1H), 8.05 (s, 1H), 2.70 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.0, 158.5, 150.2, 138.1, 125.5, 20.8.

  • MS (ESI+): m/z 139.1 [M+H]⁺.

Process Workflow and Logic

The following diagram illustrates the complete operational sequence for the synthesis.

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient NaOH. 2. Insufficient reaction time or temperature.1. Verify molar equivalents of NaOH. 2. Extend reflux time and re-analyze. Ensure internal temperature reaches reflux.
Low Yield 1. Incomplete precipitation (incorrect pH). 2. Product loss during washing (water not cold enough). 3. Incomplete reaction.1. Re-check the pH of the mother liquor; adjust if necessary. 2. Ensure wash water is pre-chilled to 0-5 °C. Use minimal wash volume necessary. 3. See "Incomplete Conversion" above.
Product is Dark or Oily 1. Reaction temperature was too high, causing degradation. 2. Incomplete hydrolysis of the intermediate amide.1. Improve temperature control during addition and reflux. 2. A charcoal treatment of the basic solution before acidification may be necessary. Extend reflux time.
High Salt Content in Final Product 1. Inadequate washing of the filter cake.1. Increase the volume and/or number of washes with cold deionized water. Slurry wash the cake on the filter for better efficiency.

Conclusion

The protocol detailed herein for the scale-up synthesis of this compound via nitrile hydrolysis offers a robust, safe, and high-yielding pathway suitable for industrial application. By carefully selecting a strategic route and defining critical process parameters, this method minimizes the use of hazardous reagents and simplifies product isolation, aligning with the principles of green and efficient process chemistry. This application note serves as a validated starting point for researchers and drug development professionals seeking to produce this valuable intermediate on a multi-gram to kilogram scale.

References

One-Pot Synthesis of Substituted Pyridazines: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent electronic properties and capacity to engage in diverse molecular interactions have rendered it a "privileged scaffold." This structural motif is integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continuous exploration of novel pyridazine derivatives is therefore a critical endeavor in the quest for new therapeutic agents. This guide provides an in-depth exploration of modern, efficient one-pot synthetic strategies for accessing these valuable molecules, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to One-Pot Pyridazine Synthesis

The elegance of one-pot synthesis lies in its ability to construct complex molecules from simple precursors in a single reaction vessel, thereby minimizing purification steps, reducing waste, and improving overall efficiency.[1] Several powerful one-pot strategies have emerged for the synthesis of substituted pyridazines, each with its own mechanistic nuances and substrate scope.

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly atom-economical and convergent approach to complex molecule synthesis.[1][2]

A prominent MCR for pyridazine synthesis involves the condensation of a 1,2-dicarbonyl compound, an active methylene compound, and hydrazine. The reaction cascade typically begins with the formation of a hydrazone intermediate, followed by a series of condensation and cyclization steps to furnish the pyridazine ring. The choice of catalyst, often a base or an acid, is crucial in directing the reaction pathway and achieving high yields.

A notable example is the three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to regioselectively synthesize pyrazolo[3,4-c]pyridazine derivatives.[3]

  • To a solution of arylglyoxalmonohydrate (1.0 mmol) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol) and DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford the pure pyrazolo[3,4-c]pyridazine derivative.

EntryArylglyoxalProductYield (%)
1Phenylglyoxal monohydrate5-phenyl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol92
24-Chlorophenylglyoxal monohydrate5-(4-chlorophenyl)-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol88
34-Methylphenylglyoxal monohydrate5-(4-methylphenyl)-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol90

Table 1: Representative yields for the one-pot synthesis of pyrazolo[3,4-c]pyridazine derivatives.

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A Arylglyoxal P Mixing in Ethanol + DABCO Catalyst A->P B Pyrazolone Derivative B->P C Hydrazine Hydrate C->P D Substituted Pyrazolopyridazine P->D Stirring at RT

Caption: Workflow for the one-pot multicomponent synthesis of pyrazolopyridazines.

Tandem and Cascade Reactions: Elegance in Molecular Transformations

Tandem or cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step, all within a single synthetic operation.[4] This approach offers a powerful means to rapidly build molecular complexity.

A compelling example is the synthesis of pyrimido[4,5-d]pyridazines from pyrimidines and tetrazines under basic conditions.[5] This reaction proceeds through a complex pathway involving nucleophilic attack of the deprotonated pyrimidine on the tetrazine, followed by intramolecular cyclization and nitrogen extrusion to form a spiro intermediate, which then rearranges to the final product.[5] Density Functional Theory (DFT) calculations have supported this mechanistic pathway.[5]

Another innovative one-pot cascade synthesis of pyrazolopyridazines has been developed from 4-(bromo(aryl)methyl)-3-chloropyridazines in the eco-friendly solvent PEG-400.[4] This protocol involves a nucleophilic substitution, ring closure, and oxidative aromatization in a single step.[4]

  • A mixture of 4-(bromo(aryl)methyl)-3-chloropyridazine (1.0 mmol) and a bidentate electron-donor ligand (e.g., hydrazine, 1.2 mmol) in PEG-400 (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated at 80-100 °C for 2-4 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and water (20 mL) is added.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure pyrazolopyridazine product.

EntryAryl GroupYield (%)
1Phenyl85
24-Methoxyphenyl81
32-Chlorophenyl80

Table 2: Yields for the cascade synthesis of various pyrazolopyridazines.[4]

Tandem_Workflow cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_process Cascade Reaction cluster_product Final Product SM Substituted Chloropyridazine P Heating (80-100 °C) SM->P R Hydrazine in PEG-400 R->P FP Pyrazolopyridazine P->FP Nucleophilic Substitution Ring Closure Aromatization

Caption: Cascade synthesis of pyrazolopyridazines in a one-pot process.

[4+2] Cycloaddition Strategies: Building the Core Ring System

Cycloaddition reactions, particularly the Diels-Alder reaction and its variants, are powerful tools for the construction of six-membered rings. An inverse electron-demand aza-Diels-Alder reaction provides a regioselective route to pyridazines.

A notable application of this strategy involves the reaction of electron-deficient 1,2,3-triazines (acting as dienes) with electron-rich 1-propynylamines (acting as dienophiles).[6] This reaction proceeds with high regioselectivity to form the pyridazine ring, offering a metal-free and cost-effective synthetic route.[6]

Another elegant one-pot, three-step procedure involves the singlet oxygen [4+2] cycloaddition to furyl aglycones, followed by reduction and hydrazine cyclization to yield novel pyridazine C-nucleosides.[7][8] This mild procedure is stereoselective and has been successfully applied to the synthesis of pyridazine C-nucleosides of pharmacological interest.[7][8]

  • A solution of the starting glycosyl furan (0.25 mmol) in dry dichloromethane (12.5 mL) containing methylene blue (1 x 10⁻³ mmol) is irradiated with a halogen lamp (650 W) at -20 °C while bubbling dry oxygen through the solution. The reaction is monitored by TLC.[8]

  • Once the starting material is consumed (approx. 90 minutes), 1.2 equivalents of diethyl sulfide are added to the crude solution, and it is kept at -20 °C for 2 hours.[8]

  • A solution of hydrazine in THF (2.0 M, 1.5 equivalents) is then added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the pyridazine C-nucleoside.

Starting FuranProductYield (%)
2-(ribofuranosyl)furan derivative4-(ribofuranosyl)pyridazine derivative65
3-(ribofuranosyl)furan derivative3-(ribofuranosyl)pyridazine derivative60

Table 3: Representative yields for the one-pot synthesis of pyridazine C-nucleosides.[8]

Cycloaddition_Workflow A Glycosyl Furan B [4+2] Cycloaddition (Singlet Oxygen, Light, -20 °C) A->B C Endoperoxide Intermediate B->C D Reduction (Diethyl Sulfide, -20 °C) C->D E 1,4-Dicarbonyl Intermediate D->E F Cyclization (Hydrazine) E->F G Pyridazine C-Nucleoside F->G

Caption: Three-step one-pot synthesis of pyridazine C-nucleosides.

Green Chemistry Approaches in Pyridazine Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce environmental impact and improve safety.[1] Methodologies such as using eco-friendly solvents like PEG-400, employing catalytic systems, and utilizing microwave or ultrasound irradiation are being integrated into one-pot pyridazine syntheses.[1][4][9] These approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures.[1]

Conclusion and Future Perspectives

The one-pot synthesis of substituted pyridazines has evolved into a sophisticated and versatile field, offering a plethora of methodologies for the efficient construction of these vital heterocyclic scaffolds. Multicomponent reactions, tandem and cascade processes, and cycloaddition strategies, often enhanced by green chemistry principles, provide powerful tools for medicinal chemists and drug development professionals. The continued innovation in this area promises to accelerate the discovery of novel pyridazine-based therapeutic agents with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

"improving yield in 5-Methylpyridazine-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-Methylpyridazine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My yield is consistently low during the oxidation of 3,5-dimethylpyridazine. What are the likely causes and how can I improve it?

A1: Low yields in the selective oxidation of one methyl group on a dimethyl-substituted heterocycle are a common challenge. The primary issues are typically incomplete reaction, over-oxidation to the di-acid, or harsh reaction conditions leading to product degradation.

Causality and Solution:

  • Choice of Oxidant: The oxidizing agent's strength and stoichiometry are critical. Potassium permanganate (KMnO₄) is a powerful and common choice for this transformation. However, its high reactivity can lead to the formation of the by-product 3,5-pyridazinedicarboxylic acid if not carefully controlled.[1]

    • Recommendation: Begin by using a strict 1:1 molar ratio of 3,5-dimethylpyridazine to KMnO₄. A slight sub-stoichiometric amount of KMnO₄ might even be beneficial to minimize di-acid formation, accepting a lower conversion that can be managed with purification and starting material recovery.

  • Reaction Temperature: The oxidation of alkyl groups on aromatic rings is highly exothermic. Poor temperature control can lead to runaway reactions and decomposition of the desired product.

    • Recommendation: Maintain a mild reaction temperature, typically between 25-35°C.[1] The addition of the oxidant should be done portion-wise or as a slow, continuous feed to allow for effective heat dissipation. An ice bath should be kept on standby.

  • pH Control: The pH of the reaction medium influences the oxidizing power of permanganate and the stability of the product. In acidic solutions, permanganate is a much stronger oxidant, increasing the risk of over-oxidation.

    • Recommendation: The reaction is often performed in water without strong acid or base.[1] As the reaction proceeds, manganese dioxide (MnO₂) is formed, and the reaction mixture can become basic. Monitoring and maintaining a near-neutral pH can sometimes offer better control, though many successful protocols proceed without adjustment.

  • Reaction Time: Insufficient reaction time will result in low conversion, while excessive time can promote side reactions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time might be 16-18 hours at a controlled temperature.[1] Quench the reaction once the consumption of the starting material plateaus.

G start Low Yield Observed check_stoich Verify Oxidant Stoichiometry (KMnO4:Substrate) start->check_stoich adjust_stoich Action: Reduce KMnO4 to 1.0-1.1 equivalents. Goal: Minimize di-acid formation. check_stoich->adjust_stoich Incorrect (>1.2 eq) check_temp Review Temperature Control During Addition check_stoich->check_temp Correct (~1:1) end_node Re-run Experiment with Optimized Conditions adjust_stoich->end_node adjust_temp Action: Add KMnO4 portion-wise & maintain temp at 25-35°C. Goal: Prevent runaway reaction. check_temp->adjust_temp Spikes >40°C check_time Analyze Reaction Time & Monitoring Data (TLC/HPLC) check_temp->check_time Stable adjust_temp->end_node adjust_time Action: Optimize reaction time. Quench when starting material consumption slows. Goal: Prevent product degradation. check_time->adjust_time Sub-optimal check_time->end_node Optimal adjust_time->end_node

Caption: Troubleshooting logic for low oxidation yield.

Q2: I am observing a significant amount of an insoluble by-product during my work-up. How do I identify and prevent it?

A2: When starting from 3,5-dimethylpyridazine, the most likely insoluble by-product is 3,5-pyridazinedicarboxylic acid . This occurs when the reaction conditions are too harsh or the oxidant-to-substrate ratio is too high, leading to the oxidation of both methyl groups.

Identification and Prevention:

  • Identification: The di-acid has lower solubility in most organic solvents and even in acidic water compared to the mono-acid. It can be characterized by NMR (noting the absence of a methyl signal) and mass spectrometry.

  • Prevention: The most effective prevention strategy is strict control over the oxidant stoichiometry, as detailed in Q1. Using no more than 1.1 molar equivalents of potassium permanganate is crucial.[1] Slower addition of the oxidant at a controlled temperature also gives greater selectivity for the mono-oxidation product.

Q3: How can I effectively purify this compound from unreacted starting material and other impurities?

A3: Purification relies on exploiting the acidic nature of the carboxylic acid functional group. A standard acid-base extraction is highly effective.

Causality and Method:

The carboxylic acid group is acidic, while the pyridazine ring is basic. However, the starting material (3,5-dimethylpyridazine) is more basic and less polar than the acidic product. This difference in chemical properties allows for efficient separation.

G cluster_0 Post-Reaction Mixture cluster_1 Purification Steps crude Crude Mixture (Product, Starting Material, By-products) dissolve 1. Dissolve in Base (e.g., aq. NaOH) Product -> Soluble Carboxylate Salt crude->dissolve extract 2. Extract with Organic Solvent (e.g., DCM, EtOAc) Removes neutral/basic impurities dissolve->extract acidify 3. Acidify Aqueous Layer (e.g., HCl to pH ~3-4) Carboxylate Salt -> Insoluble Acid extract->acidify isolate 4. Filter & Dry Isolates the pure product acidify->isolate

Caption: Acid-base extraction workflow for purification.

Step-by-Step Protocol:

  • After filtering off the manganese dioxide by-product, take the aqueous filtrate.

  • Make the solution basic (pH > 10) with an appropriate base like sodium hydroxide. This deprotonates your carboxylic acid, forming the highly water-soluble sodium salt.

  • Extract this basic aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Unreacted 3,5-dimethylpyridazine and other neutral organic impurities will move into the organic layer.[2]

  • Separate the layers and retain the aqueous layer.

  • Slowly acidify the aqueous layer with a strong acid like concentrated HCl until the pH is approximately 3-4.[1] The this compound will precipitate out as a solid as it becomes protonated and less water-soluble.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the purified product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially relevant approach involves the modification of a pre-existing pyridazine ring.

  • Oxidation of a Methyl Group: This is the most direct route, starting from a precursor like 3,5-dimethylpyridazine.[1] A selective oxidation is performed to convert one of the methyl groups into a carboxylic acid. This method benefits from readily available starting materials.

  • Hydrolysis of a Nitrile or Ester: If a precursor such as 3-cyano-5-methylpyridazine or methyl 5-methylpyridazine-3-carboxylate is available, it can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This route is effective but depends on the availability of the nitrile or ester starting material.

  • Ring Construction (De Novo Synthesis): It is also possible to construct the pyridazine ring from acyclic precursors, such as 1,4-dicarbonyl compounds reacting with hydrazine.[3] This offers flexibility but is often a multi-step process with more complex purification challenges compared to modifying an existing ring.

Q2: I am starting from 3-chloro-6-methylpyridazine. What is the synthetic sequence and what are the key challenges?

A2: Starting with 3-chloro-6-methylpyridazine involves a two-step process: oxidation followed by dehalogenation.

  • Oxidation: The methyl group is first oxidized to a carboxylic acid, yielding 6-chloropyridazine-3-carboxylic acid. This step uses similar conditions to the oxidation of 3,5-dimethylpyridazine, often employing an oxidant like potassium permanganate in sulfuric acid.[4] The primary challenge is preventing degradation of the electron-deficient ring under strong oxidizing conditions.

  • Dehalogenation: The chlorine atom is then removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base like ammonium hydroxide to neutralize the HCl formed.[5] The key challenge is ensuring complete removal of the chlorine without reducing the pyridazine ring itself.

Q3: Which analytical techniques are most suitable for monitoring this synthesis?

A3: A combination of techniques is recommended for robust monitoring and characterization.

TechniqueApplicationKey Insights
TLC Reaction MonitoringProvides a quick, qualitative assessment of the consumption of starting material and the formation of the product.
HPLC Purity Analysis & MonitoringQuantifies the conversion of starting material and the formation of by-products. Essential for determining the purity of the final product.[6]
¹H NMR Structural ConfirmationConfirms the structure by showing the disappearance of the methyl proton signal (~2.5 ppm) and the appearance of the characteristic pyridazine ring protons, along with the absence of other impurities.
Mass Spec (MS) Molecular Weight ConfirmationVerifies the molecular weight of the product, confirming the successful conversion.[7]
Melting Point Purity AssessmentA sharp melting point within the expected range (e.g., 207-215 °C) indicates high purity.

Part 3: References

  • Preparation of 5-methyl-3(α,α,α-trifluoro-m-tolyl)pyridazine. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES. Retrieved from --INVALID-LINK--

  • 3-(ChloroMethyl)pyridazine hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • The oxidation and nitration steps of 3,5-dimethylpyridine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • How to Prepare 5-Methylpyrazine-2-carboxylic Acid? (n.d.). Guidechem. Retrieved from --INVALID-LINK--

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2025). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Method for preparing 3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. (2019). PubMed. Retrieved from --INVALID-LINK--

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • 3-Chloro-5-methylpyridazine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Process for producing pyridine carboxylic acids. (2013). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 5-Methylpyridine-3-carboxylic acid 97 3222-49-9. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. (2009). ResearchGate. Retrieved from --INVALID-LINK--

  • A green and efficient hydrolysis of met - JOCPR. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from --INVALID-LINK--

  • 5-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 3222-49-9. (n.d.). Matrix Fine Chemicals. Retrieved from --INVALID-LINK--

  • 5-Methylpyridine-3-carboxylic acid | CAS 3222-49-9 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • 5-methylpyridine-3-carboxylic acid. (n.d.). Stenutz. Retrieved from --INVALID-LINK--

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Process for the preparation of carboxylic acids. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • 5-methylpyridine-3-carboxylic acid. (n.d.). ChemBK. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Methylpyridazine-3-carboxylic acid (CAS 3222-49-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic compound. This compound is a valuable building block in pharmaceutical and agrochemical research.[1] However, its purification can present unique challenges due to its physicochemical properties, including its zwitterionic potential, limited solubility, and the nature of impurities generated during its synthesis.[2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the scientific rationale and procedural details necessary to overcome common purification hurdles, ensuring you obtain your target compound at the desired purity and yield.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. Each entry details the problem, explores the underlying scientific causes, and provides actionable, step-by-step solutions.

Issue 1: Low Purity or Poor Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the final product is still impure, or my recovery is very low. What went wrong?

Answer: This is a common issue stemming from suboptimal solvent selection or procedural execution. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble at high temperatures.[4]

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The compound's polarity, due to both the pyridazine ring and the carboxylic acid, requires careful solvent selection. Its solubility is noted as "sparingly soluble" in water, which is a key data point.[3]

    • Solution: Conduct a systematic solvent screening. Use small amounts of your crude product (~10-20 mg) in test tubes with various solvents. See the protocol and table below for guidance. Polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are often good starting points for pyridazine derivatives.[5]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools even slightly during this transfer, the product will crystallize prematurely along with the impurities, leading to low yield and poor purity.

    • Solution: Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible. Adding a slight excess of hot solvent (~5-10%) before filtration can help keep the compound in solution.[6]

  • Crystallization Occurred Too Rapidly: Rapid cooling traps impurities within the crystal lattice, a process known as occlusion.

    • Solution: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Once crystal formation ceases at room temperature, then place the flask in an ice bath to maximize recovery.[6]

  • Co-precipitation of Acidic Impurities: A common impurity from the synthesis of 5-methylnicotinic acid (a pyridine analog) is the over-oxidized 3,5-dipicolinic acid, which has similar acidic properties.[7] Such an impurity may have similar solubility profiles and can co-precipitate.

    • Solution: Adjust the pH of the solution. Acidic impurities may be selectively removed by careful basification to dissolve the desired monocarboxylic acid while the dicarboxylic acid might behave differently. Alternatively, chromatography is the preferred method to remove structurally similar impurities.

Protocol: Systematic Solvent Screening for Recrystallization
  • Place ~15 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature until a slurry is formed. Note the solubility at room temperature.

  • Heat the tubes that show poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent is one that shows a large differential in solubility between hot and cold conditions.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterVery Low[3]HighGood, well-formed crystalsExcellent Candidate
EthanolLowHighGoodGood Candidate
Ethyl AcetateLowModerateModerate, may oil outPossible for mixed-solvent
AcetoneModerateHighPoor, remains solublePoor Candidate
TolueneInsolubleLow-Poor Candidate
MethanolModerateHighPoor, may remain solublePossible for mixed-solvent

This table is illustrative, based on the properties of similar heterocyclic carboxylic acids. Experimental verification is crucial.

Issue 2: Compound Appears as an Oil or Gummy Solid, Not Crystals

Question: After dissolving my compound in a hot solvent and cooling, it separated as an oil ("oiling out") instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high (supersaturation). The presence of impurities can also depress the melting point of the mixture, contributing to this issue.

Potential Causes & Solutions:

  • High Supersaturation: The solution is too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, then add more solvent (10-20%) to reduce the concentration. Allow it to cool slowly again.

  • Inappropriate Solvent: The solvent's boiling point may be too high, or its solvating power is not ideal.

    • Solution: Try a lower-boiling point solvent or switch to a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to clarify and cool slowly.

  • Nucleation Failure: The crystallization process has a kinetic barrier and requires an initial "seed" to begin.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can act as nucleation sites. Alternatively, add a tiny speck of pure this compound (a "seed crystal") to the cooled solution.

Issue 3: Significant Streaking or Tailing on Silica Gel Chromatography

Question: I am trying to purify my compound using flash chromatography on silica gel, but the spot on the TLC plate is a long streak, and the column is giving very broad peaks. Why is this happening?

Answer: This is a classic problem when dealing with compounds containing both a basic nitrogen center (the pyridazine ring) and an acidic functional group (the carboxylic acid). These polar functional groups interact very strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.

Causality:

  • Basic Nitrogen Interaction: The lone pair of electrons on the pyridazine nitrogens can form strong hydrogen bonds or acid-base interactions with the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.[6]

  • Carboxylic Acid Interaction: The carboxylic acid group is also highly polar and can hydrogen bond strongly with the silica gel, contributing to the streaking.

Solutions:

  • Mobile Phase Modification (Most Common): The goal is to saturate the strong interaction sites on the silica gel or to change the ionization state of your compound.

    • To Counteract the Basic Nitrogen: Add a small amount of a competitive base to your eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is a standard choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel more freely.

    • To Counteract the Acidic Group: Add a small amount of a competitive acid to suppress the deprotonation of your carboxylic acid. Acetic acid or formic acid at 0.5-2% (v/v) is commonly used. This ensures your compound is in a single, neutral form, leading to sharper peaks.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, the stationary phase is the problem.

    • Solution: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel (reversed-phase chromatography). For pyridine carboxylic acids, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide excellent separation.[2]

Workflow for Developing a Chromatography Method

Caption: Workflow for chromatography method development.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

A1: The choice depends on the purity of your crude material and the nature of the impurities. A good starting point is to analyze the crude product by ¹H NMR and TLC (or HPLC) to estimate its purity and identify any major contaminants (e.g., starting materials, solvents).

  • If crude purity is >90%: Recrystallization is often the most efficient method for removing small amounts of impurities and achieving high purity. It is scalable and cost-effective.

  • If crude purity is <90% or contains multiple, closely related impurities: Flash column chromatography is the preferred method. It offers superior separation power for complex mixtures.

The following decision tree can guide your choice:

G A Assess Crude Purity (TLC/NMR/HPLC) B Purity > 90% AND Impurities have different solubility? A->B C Purity < 90% OR Multiple, similar impurities? A->C D Attempt Recrystallization B->D  Yes E Perform Flash Column Chromatography B->E  No C->E  Yes F Pure Product? D->F E->F F->E  No, proceed to  chromatography G Finished F->G  Yes

Caption: Decision tree for selecting a purification method.

Q2: What are the expected impurities from the synthesis of this compound?

A2: The impurities will depend on the synthetic route. A common preparation involves the oxidation of 3,5-lutidine (3,5-dimethylpyridine).[7] In this case, potential impurities include:

  • Unreacted Starting Material: 3,5-lutidine.

  • Partially Oxidized Intermediate: 5-Methylpyridine-3-carbaldehyde.

  • Over-oxidized Byproduct: Pyridine-3,5-dicarboxylic acid.[7] This is a particularly challenging impurity to remove by simple extraction due to its acidic nature.

  • Reagents from Oxidation: For instance, if using potassium permanganate, manganese dioxide is a byproduct that must be filtered off.[7]

Knowing the potential impurities is critical for designing an effective purification strategy. For example, an acid-base extraction can remove the basic starting material (3,5-lutidine) from the acidic product and byproducts.[8]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of techniques should be used to confirm purity and structure:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 or a mixed-mode column is recommended.[2][9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structurally similar impurities.

  • Melting Point: A sharp melting point range close to the literature value (210-212 °C) is a good indicator of high purity.[3] A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Protocol: General Purpose HPLC Method for Purity Analysis

This method is a starting point and should be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water/acetonitrile.

This method provides a good starting point for separating the polar carboxylic acid from less polar impurities. The formic acid helps to ensure sharp peak shapes by suppressing the ionization of the carboxyl group.[9]

References

Technical Support Center: Optimizing Pyridazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridazine-containing molecules. Pyridazines are a critical structural motif in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues in Pyridazine Synthesis

This section addresses specific experimental problems in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in pyridazine synthesis are a common frustration, often stemming from several key factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Incomplete Reaction: The primary suspect for low yield is often an incomplete reaction. The condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine is a dehydration process.[4]

    • Monitoring: It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent premature workup.[4]

    • Water Removal: The formation of the pyridazine ring is a cyclization-condensation reaction that produces water.[4] In some cases, the presence of this water can inhibit the reaction from reaching completion. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can be effective.

  • Suboptimal Temperature: Temperature plays a critical role.[4]

    • Too Low: Insufficient heat may lead to a sluggish or stalled reaction.

    • Too High: Excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[4] A systematic temperature screen, starting from room temperature and gradually increasing, is recommended to find the optimal balance.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, a slight excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess can sometimes lead to side reactions.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields.[5]

    • Protic Solvents: Solvents like ethanol and acetic acid are commonly used and can facilitate the proton transfer steps involved in the mechanism.[4]

    • Aprotic Solvents: In some cases, particularly in metal-catalyzed reactions, aprotic solvents like acetonitrile or toluene may be preferred.[5][6] Experimenting with different solvent systems is a valuable optimization step.

  • pH of the Reaction Medium: For certain pyridazine syntheses, such as the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical parameter. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote unwanted side reactions.[4]

Workflow for Optimizing Reaction Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is a clear indication that your reaction conditions are not selective for the desired pyridazine ring formation. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The initial condensation of hydrazine with one carbonyl group may occur without subsequent cyclization, leading to hydrazone intermediates.

    • Solution: As with low yield, ensuring adequate reaction time and temperature is crucial. The use of a catalyst, such as a mild acid, can promote the final ring-closing step.

  • Formation of Isomeric Products: In reactions involving unsymmetrical 1,4-dicarbonyl compounds, the formation of regioisomers is possible.

    • Solution: The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. A thorough analysis of the starting material's reactivity is necessary. In some cases, using a milder base or a non-polar solvent can favor the formation of a specific isomer.[4]

  • Over-oxidation or Reduction: If an oxidation or reduction step is part of the synthetic sequence to form the aromatic pyridazine, it can sometimes lead to undesired products. For instance, in the synthesis from a 1,4-diketone, an intermediate dihydropyridazine is formed which is then oxidized.[7]

    • Solution: Careful selection of the oxidizing or reducing agent and precise control of the reaction stoichiometry and temperature are critical.

  • Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular reaction over intermolecular polymerization.

Frequently Asked Questions (FAQs)

This section provides concise answers to common conceptual questions about pyridazine synthesis.

What is the general mechanism for pyridazine formation from a 1,4-dicarbonyl compound and hydrazine?

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound.

  • Hydrazone Formation: This is followed by the elimination of a water molecule to form a monohydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step leads to the formation of the aromatic pyridazine ring.

Mechanism of Pyridazine Formation:

Pyridazine_Formation_Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Monohydrazone Monohydrazone 1,4-Dicarbonyl->Monohydrazone + Hydrazine - H2O Hydrazine Hydrazine Cyclized_Intermediate Cyclized_Intermediate Monohydrazone->Cyclized_Intermediate Intramolecular Attack Pyridazine Pyridazine Cyclized_Intermediate->Pyridazine - H2O

Caption: General mechanism of pyridazine ring formation.

Are there alternative methods for pyridazine synthesis besides using 1,4-dicarbonyl compounds?

Yes, several other synthetic routes are available:

  • From γ-Ketoacids: The reaction of γ-ketoacids or their esters with hydrazine is a common method for synthesizing pyridazinones.[1]

  • Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between electron-deficient tetrazines and electron-rich dienophiles like silyl enol ethers or alkynes can provide functionalized pyridazines.[5][6]

  • From 1,2,3-Triazines: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield highly substituted pyridazines under neutral, metal-free conditions.[2]

  • Multicomponent Reactions: Copper-catalyzed three-component reactions of an aldehyde, a hydrazine, and an alkynyl ester can regioselectively synthesize pyridazinones in a single step.[8]

What role do catalysts play in pyridazine synthesis?

Catalysts can significantly improve the efficiency and selectivity of pyridazine formation:

  • Acid Catalysis: As mentioned, mild acids can catalyze the dehydration steps in the condensation reaction.[4]

  • Metal Catalysis: Transition metals like copper and palladium are used in various modern synthetic methods. For example, Cu(II)-catalyzed aerobic cyclizations can produce 1,6-dihydropyridazines and pyridazines.[5] Palladium catalysts can be used in cross-coupling reactions to further functionalize the pyridazine ring.[9]

Experimental Protocols

General Procedure for the Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol is adapted from a literature procedure and serves as a general guideline.[9]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Water

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, combine phenyl-fulvene (1 equivalent) with methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add water to the flask, which should induce the precipitation of the product.

  • Extract the product from the aqueous mixture using dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

ParameterRecommended ConditionsPotential Issues
Temperature Varies (start with room temp.)Too low: incomplete reaction. Too high: decomposition.[4]
Solvent Protic (e.g., ethanol, acetic acid) or Aprotic (e.g., acetonitrile, toluene)Choice is reaction-dependent; can affect rate and yield.[4]
Catalyst Mild acid or transition metals (e.g., Cu, Pd)Incorrect catalyst can lead to side reactions or be ineffective.
pH Often acidic for γ-ketoacid cyclizationStrongly acidic conditions can cause side reactions.

References

Technical Support Center: Decarboxylation of 5-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of 5-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and understand the underlying chemical principles. Our goal is to provide you with the expertise and insights necessary to achieve successful and reproducible outcomes in your synthetic endeavors.

I. Introduction to the Decarboxylation of Heteroaromatic Carboxylic Acids

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis, providing a route to substituted heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1][2] this compound, a derivative of the pyridazine heterocycle, is a valuable building block.[3][4] Its decarboxylation to yield 5-methylpyridazine is a key step in the synthesis of various target molecules.

While seemingly straightforward, this reaction can be accompanied by a range of side reactions and unexpected outcomes. This guide will delve into these potential pitfalls and offer practical solutions based on established chemical principles and field-proven experience.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the decarboxylation of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Reaction

Symptoms:

  • Low conversion of the starting material, even after extended reaction times.

  • Presence of significant amounts of this compound in the crude reaction mixture.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Temperature Thermal decarboxylation requires a specific activation energy to proceed. If the temperature is too low, the reaction rate will be negligible. The melting point of this compound is in the range of 207-215 °C.Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at excessively high temperatures.
Inefficient Heat Transfer In solid-state or high-boiling solvent reactions, poor heat transfer can lead to localized "cold spots" where the reaction does not initiate.Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. For solvent-based reactions, consider using a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether.
Presence of Impurities Certain impurities in the starting material can inhibit the reaction.Purify the starting this compound by recrystallization or column chromatography before use.
Inappropriate Catalyst or Lack Thereof While thermal decarboxylation is often feasible, certain heteroaromatic carboxylic acids benefit from catalysis.[5]Consider the addition of a catalyst. Silver carbonate (Ag₂CO₃) with acetic acid in DMSO has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids.[5] Copper-based catalysts have also been employed in decarboxylative coupling reactions.[6]
Issue 2: Formation of Tarry, Intractable Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Isolation of the desired product is difficult due to the presence of polymeric or tarry materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Thermal Decomposition At elevated temperatures, the pyridazine ring itself can become susceptible to degradation and polymerization, especially in the presence of oxygen or other reactive species.[7]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. Lower the reaction temperature and consider using a catalyst to facilitate decarboxylation under milder conditions.
Ring-Opening Reactions Pyridazine rings can undergo ring-opening reactions under certain nucleophilic conditions, which can be followed by polymerization.[8][9]If using a basic catalyst or additive, ensure it is not overly aggressive. Screen different bases or consider a metal-catalyzed approach that does not require strong basic conditions.
Side Reactions of the Methyl Group The methyl group on the pyridazine ring can be susceptible to oxidation or other side reactions at high temperatures, leading to complex byproduct mixtures.Employ milder reaction conditions. If oxidation is suspected, ensure the reaction is performed under a strictly inert atmosphere.
Issue 3: Unexpected Side Products

Symptoms:

  • Isolation of compounds other than the expected 5-methylpyridazine.

  • Complex NMR or mass spectrometry data of the crude product.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Dimerization or Oligomerization Reactive intermediates formed during the decarboxylation process can potentially dimerize or oligomerize.Dilute the reaction mixture to disfavor intermolecular reactions. Add the starting material slowly to a hot solvent to maintain a low concentration of reactive intermediates.
Reaction with Solvent If a reactive solvent is used, it may participate in side reactions with the starting material or intermediates.Choose a high-boiling, inert solvent such as diphenyl ether, Dowtherm A, or a suitable ionic liquid.
Rearrangement Reactions Under thermal stress, pyridazine derivatives can undergo rearrangements.[8]Optimize the reaction temperature and time to favor the desired decarboxylation pathway over potential rearrangement pathways.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of this compound?

A1: The decarboxylation of many heteroaromatic carboxylic acids is believed to proceed through a zwitterionic intermediate or a concerted pericyclic mechanism, particularly for acids with a nitrogen atom ortho to the carboxylic acid group. However, for pyridazine-3-carboxylic acids, the mechanism can be more complex. The reaction likely involves the formation of an unstable intermediate after the loss of carbon dioxide, which is then protonated by a proton source in the reaction medium to give the final product.

G cluster_0 Decarboxylation Pathway Start This compound TS Transition State (Loss of CO2) Start->TS Heat (Δ) Intermediate Carbanionic/Zwitterionic Intermediate TS->Intermediate - CO2 Product 5-Methylpyridazine Intermediate->Product + H+

Caption: Proposed general mechanism for the decarboxylation.

Q2: Are there catalytic methods that can be used to avoid high temperatures?

A2: Yes, catalytic methods offer a milder alternative to high-temperature thermal decarboxylation. Transition metal catalysis, particularly with copper, palladium, or silver, has been successfully employed for the decarboxylation of various (hetero)aromatic carboxylic acids.[5][6] These methods often proceed at lower temperatures and can offer better selectivity and functional group tolerance. For instance, a system of Ag₂CO₃ and acetic acid in DMSO can facilitate protodecarboxylation.[5]

Q3: How does the electronic nature of the pyridazine ring influence the decarboxylation?

A3: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron-withdrawing nature can influence the stability of intermediates formed during decarboxylation. The precise effect can be complex and may depend on the specific reaction mechanism at play. The electron-deficient character of the ring generally makes it susceptible to nucleophilic attack.[10]

Q4: What analytical techniques are best for monitoring the reaction and characterizing byproducts?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To track the disappearance of the starting material and the appearance of the product and any byproducts, providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile products and byproducts.

IV. Experimental Protocols

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent
  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add a high-boiling, inert solvent (e.g., diphenyl ether) to achieve a concentration of 0.1-0.5 M.

  • Flush the system with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 200-250 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 2: Silver-Catalyzed Decarboxylation
  • To a reaction vial, add this compound (1.0 eq), silver carbonate (Ag₂CO₃, 0.1-0.2 eq), and dimethyl sulfoxide (DMSO) as the solvent.

  • Add acetic acid (2.0-3.0 eq).

  • Seal the vial and heat the mixture to 100-140 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Visualizing Potential Side Reactions

The following diagram illustrates potential side reaction pathways that can compete with the desired decarboxylation.

G Start This compound Decarboxylation Desired Decarboxylation Start->Decarboxylation Heat (Δ) or Catalyst Side_Reactions Side Reactions Start->Side_Reactions Harsh Conditions Product 5-Methylpyridazine Decarboxylation->Product Polymerization Polymerization/Tars Side_Reactions->Polymerization Ring_Opening Ring Opening Side_Reactions->Ring_Opening Dimerization Dimerization Side_Reactions->Dimerization

Caption: Competing pathways in the decarboxylation reaction.

By understanding these potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of the decarboxylation of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

"stability of 5-Methylpyridazine-3-carboxylic acid in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth, practical insights into the stability of this compound under various experimental conditions. As your virtual application scientist, my goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.

The stability of a molecule is not merely a matter of its shelf life; it is a critical parameter that can influence reaction outcomes, biological activity, and analytical results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common challenges encountered when working with heteroaromatic carboxylic acids like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

A1: The main stability concern for this compound, like many heteroaromatic carboxylic acids, is its susceptibility to decarboxylation , particularly under harsh acidic conditions and elevated temperatures. While generally stable at room temperature, forcing conditions can lead to the loss of the carboxylic acid group to form 5-methylpyridazine. Under strong basic conditions, the primary concern is the formation of the carboxylate salt, which is generally stable but may have different solubility and reactivity profiles. Hydrolysis of the pyridazine ring itself is less common under typical experimental conditions but can occur under extreme pH and temperature.

Q2: My reaction in an acidic medium is showing a new, less polar byproduct by TLC/LC-MS. What could it be?

A2: The most probable byproduct is 5-methylpyridazine, resulting from the decarboxylation of your starting material. This reaction is often accelerated by heat and strong acids.[1][2] The loss of the polar carboxylic acid group would result in a significantly less polar compound, which would exhibit a higher Rf value on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column. To confirm, you should check the mass of the byproduct; it should correspond to the molecular weight of 5-methylpyridazine.

Q3: I am trying to perform a reaction on the pyridazine ring using a strong base. Why is my starting material crashing out of solution?

A3: In the presence of a strong base, this compound will be deprotonated to form its corresponding carboxylate salt. This salt may have significantly different solubility properties than the free acid. If you are using a non-polar aprotic solvent, the formation of the salt can lead to precipitation. Consider using a more polar solvent or a phase-transfer catalyst to maintain solubility.

Q4: Can I heat this compound in a high-boiling point solvent like DMSO or sulfolane for an extended period?

A4: Caution is advised when heating heteroaromatic carboxylic acids in high-boiling point aprotic solvents. Studies have shown that decarboxylation can be facilitated in solvents like DMSO and sulfolane at elevated temperatures, sometimes even in the absence of strong acids or bases.[1][2] If your experimental protocol requires high temperatures, it is crucial to monitor the stability of your starting material over time using an appropriate analytical method like HPLC.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product in an acidic reaction; presence of a major, less polar impurity. Decarboxylation of this compound.- Lower the reaction temperature. - Use a milder acidic catalyst or a shorter reaction time. - Protect the carboxylic acid group as an ester if the reaction conditions allow.
Inconsistent analytical results (e.g., variable peak areas in HPLC) for the same sample. On-column degradation or instability in the analytical mobile phase.- If using an acidic mobile phase, ensure the column temperature is not excessively high. - Buffer the mobile phase to a pH where the compound is stable. - Prepare samples in a diluent that ensures stability and analyze them promptly.
Starting material is insoluble in a basic reaction mixture. Formation of an insoluble carboxylate salt.- Switch to a more polar solvent (e.g., DMF, NMP). - Consider using a co-solvent system. - Employ a phase-transfer catalyst to aid solubility.
Unexpected side reaction involving the pyridazine ring. The pyridazine ring nitrogen atoms can act as nucleophiles or be susceptible to electrophilic attack under certain conditions.[3]- Review the reaction mechanism for potential interactions with the pyridazine moiety. - Consider protecting the ring nitrogens if they are interfering with the desired transformation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] Below are protocols to assess the stability of this compound.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic Stress (0.1 M HCl) Start->Acid Aliquot Base Basic Stress (0.1 M NaOH) Start->Base Aliquot Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Aliquot Thermal Thermal Stress (Solid & Solution) Start->Thermal Aliquot Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Aliquot Quench Quench Reaction / Neutralize Acid->Quench After Stress Period Base->Quench After Stress Period Oxidative->Quench After Stress Period Thermal->Quench After Stress Period Photolytic->Quench After Stress Period Dilute Dilute to Working Concentration Quench->Dilute HPLC HPLC Analysis (e.g., C18 column, UV detection) Dilute->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize

Caption: Workflow for conducting forced degradation studies.

Acidic Degradation
  • Objective: To assess stability in the presence of acid and identify potential degradation products like 5-methylpyridazine.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in methanol or a suitable organic solvent.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method.

Basic Degradation
  • Objective: To evaluate stability under basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in methanol or a suitable organic solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

Data Interpretation and Key Degradation Pathways

The primary degradation pathway to monitor is decarboxylation, especially under acidic and thermal stress.

Degradation_Pathway reactant This compound C₇H₇NO₂ product 5-Methylpyridazine C₅H₆N₂ reactant->product Decarboxylation (Heat, Acid) co2 CO₂

Caption: Primary degradation pathway: Decarboxylation.

Expected HPLC Observations:

Stress Condition Expected Degradation Primary Degradant Anticipated Chromatographic Change
Acidic (with heat) Significant5-MethylpyridazineAppearance of a new, earlier-eluting peak (less polar) on reverse-phase HPLC.
Basic Minimal to None-The main peak should remain stable.
Oxidative Minimal to NoneN-oxides (potential)Potential for minor, more polar impurity peaks.
Thermal Moderate to Significant5-MethylpyridazineSimilar to acidic degradation, an earlier-eluting peak may appear.

References

Technical Support Center: Catalyst Selection for Efficient Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Pyridazines are a vital class of N-heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1] Achieving efficient, high-yield synthesis is critically dependent on the judicious selection of a catalytic system. This center provides in-depth, field-proven insights to help you optimize your synthetic routes.

Fundamentals of Catalyst Selection: A Strategic Overview

The choice of catalyst is the cornerstone of a successful pyridazine synthesis. The optimal catalyst depends on the specific reaction type, substrate scope, and desired outcome (e.g., yield, regioselectivity). Key strategies generally involve transition-metal catalysis or Lewis acid-mediated pathways.

Key Catalytic Systems
  • Palladium (Pd) Catalysis: Palladium complexes are exceptionally versatile, particularly for cross-coupling reactions (like Suzuki, Stille, and Sonogashira) and C-H functionalization to build substituted pyridazine rings.[2][3][4][5] The reactivity and selectivity of Pd catalysts are finely tuned by the choice of ligands, which modulate the metal center's electronic and steric properties.[4]

  • Copper (Cu) Catalysis: Copper catalysts, often more economical than palladium, are highly effective for cyclization reactions.[6] For instance, Cu(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines.[6] Copper is also employed in heterogeneous systems for reactions like styrene epoxidation, demonstrating its versatility.[7][8]

  • Ruthenium (Ru) Catalysis: Ruthenium complexes are notable for their application in C-H alkenylation and other cyclization reactions, offering alternative pathways for pyridazine synthesis.[9][10]

  • Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) or indium(III) triflate (In(OTf)₃) activate substrates by accepting an electron pair, facilitating reactions such as inverse electron demand Diels-Alder (IEDDA) or cyclocondensations.[6][11][12][13] This approach is fundamental in many classic heterocyclic syntheses.[12]

  • Metal-Free Approaches: Certain pyridazine syntheses can be achieved under metal-free conditions, often promoted by reagents like TBAI/K₂S₂O₈ or under neutral thermal conditions, which can be advantageous for avoiding metal contamination in the final product.[6]

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalytic system based on the desired transformation.

CatalystSelection start_node start_node decision_node decision_node process_node process_node output_node output_node start Define Synthetic Goal (e.g., C-C bond, C-N bond, cyclization) d1 Reaction Type? start->d1 p1 Cross-Coupling or C-H Functionalization d1->p1 C-C / C-H Bond p2 Cyclization or Annulation d1->p2 Ring Formation p3 IEDDA or Cyclocondensation d1->p3 Cycloaddition d2 Substrate Compatibility? d3 Metal Sensitivity? d2->d3 Substrates are robust cat_metal_free Consider Metal-Free Conditions d2->cat_metal_free Halogenated or sensitive functional groups present d3->cat_metal_free Yes out_pd Substituted Pyridazines d3->out_pd No out_cu_ru Fused/Substituted Pyridazines d3->out_cu_ru No out_lewis Functionalized Pyridazines d3->out_lewis No cat_pd Consider Pd-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand Screening p1->cat_pd cat_cu_ru Consider Cu- or Ru-based catalysts (e.g., Cu(II) salts, [Ru(p-cymene)Cl₂]₂) p2->cat_cu_ru cat_lewis Consider Lewis Acids (e.g., In(OTf)₃, AlCl₃) p3->cat_lewis cat_pd->d2 cat_cu_ru->d2 cat_lewis->d2

Caption: Catalyst selection workflow for pyridazine synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyridazine synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the likely causes and solutions?

  • Probable Causes:

    • Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, especially common for air-sensitive Pd(0) species used in cross-coupling reactions.[14]

    • Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for the specific transformation.[15] For example, some Cu(II)-catalyzed cyclizations yield different products depending on the solvent (e.g., MeCN vs. AcOH).[6]

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature.[15]

    • Poor Substrate Quality: Starting materials may contain impurities that inhibit the catalyst.

    • Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the target molecule.[15]

  • Recommended Solutions:

    • Catalyst Verification: Use a fresh batch of catalyst and ligands. For Pd-catalyzed reactions, ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction.[14]

    • Systematic Optimization: Screen different solvents, bases, and temperatures. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and confirm substrate consumption.

    • Purify Starting Materials: Recrystallize or chromatograph starting materials if impurities are suspected.

    • Adjust Stoichiometry: In cases like N-arylation of piperazine, using a large excess of the piperazine can favor the desired mono-substitution product over N,N'-bis-substituted byproducts.[14]

Q2: I am observing poor regioselectivity in my reaction. How can I control it?

  • Probable Causes:

    • Steric/Electronic Ambiguity: The electronic properties and steric hindrance of the substrates may not be sufficiently different to direct the reaction to a single position.

    • Inappropriate Ligand (for Pd/Ru): The ligand on the metal catalyst plays a crucial role in controlling regioselectivity. A bulky ligand can direct the reaction to a less sterically hindered position.

    • Reaction Mechanism: In some reactions, like the IEDDA reaction between tetrazines and asymmetric alkynes, achieving high regioselectivity can be challenging.[16]

  • Recommended Solutions:

    • Ligand Screening: For palladium-catalyzed reactions, screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.

    • Modify Substrates: Introduce a directing group or a bulky blocking group on the substrate to sterically favor one reaction site over another.

    • Change Catalyst System: Switch to a different metal catalyst (e.g., from Pd to Ni) or a Lewis acid that may offer different coordination and thus different selectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state and affect regioselectivity. For instance, using highly polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in certain IEDDA reactions.[16]

Q3: My heterogeneous catalyst is showing reduced activity after the first run. Why?

  • Probable Causes:

    • Metal Leaching: The active metal species may be leaching from the solid support into the reaction mixture, reducing the number of active sites for subsequent runs.

    • Surface Poisoning: The catalyst surface can be blocked by byproducts, unreacted starting materials, or decomposition products.

    • Structural Degradation: The support material (e.g., silica, carbon) may not be stable under the reaction conditions (e.g., high temperature, strong base), leading to a loss of surface area or collapse of the porous structure.[8]

  • Recommended Solutions:

    • Test for Leaching: After the first run, filter the catalyst out and add fresh substrates to the filtrate. If a reaction occurs, leaching is confirmed.

    • Catalyst Regeneration: Develop a regeneration protocol. This could involve washing with specific solvents to remove adsorbed species or calcination at high temperatures to burn off organic residues (if the catalyst is thermally stable).

    • Choose a More Robust Support: Select a support material known for its stability under your reaction conditions. For example, periodic mesoporous organosilicas (PMOs) have been used to create stable heterogeneous copper catalysts.[7][8]

    • Modify Anchoring Strategy: Ensure the metal is strongly anchored to the support through covalent bonds or strong chelation rather than simple adsorption.[8]

Troubleshooting Flowchart: Low Reaction Yield

Troubleshooting start_node start_node decision_node decision_node process_node process_node end_node end_node start Problem: Low or No Yield d1 Reaction Monitored by TLC/LC-MS? start->d1 p1 Monitor reaction over time. Check for substrate consumption. d1->p1 No d2 Substrate Consumed? d1->d2 Yes p1->d2 p2 Complex mixture of products? d2->p2 Yes p3 No reaction? d2->p3 No p4 Optimize workup/purification. Product may be degrading. p2->p4 No, single spot/peak p5 Side reactions occurring. Adjust Temp/Conc./Base. p2->p5 Yes p6 Verify catalyst activity. Use fresh catalyst & reagents. Ensure inert atmosphere. p3->p6 end Yield Improved p4->end p7 Systematically screen: 1. Temperature 2. Solvent 3. Base/Additive 4. Ligand (if applicable) p5->p7 p6->p7 p7->end

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of homogeneous vs. heterogeneous catalysts for pyridazine synthesis?

  • Homogeneous Catalysts (dissolved in the reaction medium) generally offer high activity and selectivity because their active sites are well-defined and highly accessible.[17] However, they can be difficult to separate from the product, which is a significant drawback, especially in pharmaceutical synthesis where metal contamination must be minimized.[17]

  • Heterogeneous Catalysts (solid-phase) are easily separated from the reaction mixture by filtration, making them highly reusable and ideal for continuous flow processes.[17] This simplifies product purification and reduces waste. Their primary challenge can be lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or a less uniform distribution of active sites.[17]

Q2: How critical is the choice of base in palladium-catalyzed cross-coupling reactions?

The base is critical. It plays multiple roles, including the deprotonation of a nucleophile, the activation of a pre-catalyst, or participation in the rate-determining step of the catalytic cycle (e.g., reductive elimination). The strength and nature of the base (e.g., inorganic like K₂CO₃ vs. organic like NaOt-Bu) can dramatically affect reaction rate and yield. An inappropriate base can lead to side reactions or catalyst deactivation. Therefore, screening a few different bases is a standard part of optimizing these reactions.[14]

Q3: Can I use microwave irradiation to accelerate my catalytic reaction?

Yes, microwave-assisted synthesis is a powerful technique for accelerating many transition metal-catalyzed reactions. The rapid heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. It is a well-established method for optimizing cross-coupling reactions.[3]

Q4: What is an "inverse electron demand Diels-Alder" (IEDDA) reaction, and which catalysts are used?

The IEDDA reaction is a powerful cycloaddition for forming pyridazines. It typically involves an electron-deficient diene (like a 1,2,4,5-tetrazine) reacting with an electron-rich dienophile (like an alkyne or enol ether).[6][16] This reaction can often proceed thermally, but Lewis acids can be used as catalysts to accelerate the reaction and control regioselectivity by coordinating to the tetrazine, further lowering its LUMO energy.[6]

Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of a Triazolopyridazine

This protocol is adapted from a known procedure for the C-H arylation of pyridazine derivatives.[9]

  • Materials:

    • 3,6-diphenyl-[6][9][15]triazolo[4,3-b]pyridazine (1.0 equiv)

    • Aryl iodide (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Silver carbonate (Ag₂CO₃) (2.0 equiv)

    • Anhydrous Toluene

    • Flame-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • To the flame-dried Schlenk tube, add 3,6-diphenyl-[6][9][15]triazolo[4,3-b]pyridazine, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Seal the tube, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.

    • Add anhydrous toluene via syringe.

    • Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (CH₂Cl₂).

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Aerobic Cyclization to a Dihydropyridazine

This protocol is based on the efficient synthesis of 1,6-dihydropyridazines from β,γ-unsaturated hydrazones.[6]

  • Materials:

    • β,γ-Unsaturated hydrazone (1.0 equiv)

    • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

    • Acetonitrile (MeCN)

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • In the round-bottom flask, dissolve the β,γ-unsaturated hydrazone in acetonitrile.

    • Add Cu(OTf)₂ to the solution.

    • Fit the flask with a reflux condenser and heat the mixture at 80 °C under an air atmosphere (using a balloon or open to the air).

    • Stir the reaction for the required time (typically 6-12 hours), monitoring progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the resulting 1,6-dihydropyridazine by flash column chromatography. Note: The resulting dihydropyridazine can often be converted to the aromatic pyridazine by subsequent treatment with a base like NaOH.[6]

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for C-H functionalization of pyridazine derivatives, highlighting the versatility of transition metals in these transformations. Note that direct comparison is challenging as substrates and conditions vary across studies.

Catalyst SystemSubstrate ExampleReaction TypeSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / Ag₂CO₃ 3,6-diphenyl-[6][9][15]triazolo[4,3-b]pyridazineC-H ArylationToluene1202481[9]
[Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ N-phenylpyridazino[4,5-b]quinolin-1(2H)-oneC-H Alkenylation1,4-Dioxane1001284[9]
Ni(cod)₂ / IPr / AlMe₃ PyridazineC-H AlkenylationToluene1001270[9]

References

Technical Support Center: Managing Impurities in 5-Methylpyridazine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this important heterocyclic compound. By understanding the origin of these impurities and implementing robust control strategies, you can ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of this compound.

Q1: What is the most common synthetic route and what are the expected impurities?

The most prevalent and industrially scalable method for preparing this compound is the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1] This reaction is typically performed using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[1]

While seemingly straightforward, this process can generate several critical impurities that require careful management.

Common Impurities in the Oxidation of 3,5-Dimethylpyridine:

Impurity NameStructureTypical Origin
Unreacted 3,5-Dimethylpyridine C₇H₉N[2]Incomplete oxidation.
Pyridine-3,5-dicarboxylic acid C₇H₅NO₄Over-oxidation of the starting material.[1]
5-Methylpyridazine-3-carbaldehyde C₇H₆N₂OIncomplete oxidation of one methyl group to the carboxylic acid.
Manganese Dioxide (MnO₂) MnO₂Byproduct from the reduction of potassium permanganate.[1]
Q2: I'm seeing a significant amount of pyridine-3,5-dicarboxylic acid in my product. How can I minimize this over-oxidation?

The formation of pyridine-3,5-dicarboxylic acid is a classic case of over-oxidation and is a common challenge.[1] Its presence complicates purification due to its similar acidic nature to the desired product.

Troubleshooting Guide: Minimizing Over-oxidation

  • Causality: Over-oxidation occurs when the reaction conditions are too harsh, causing both methyl groups on the 3,5-dimethylpyridine ring to oxidize to carboxylic acids. The second oxidation is often faster than the first under aggressive conditions.

  • Control Strategies:

    • Stoichiometry of Oxidant: Carefully control the molar ratio of potassium permanganate to 3,5-dimethylpyridine. A common starting point is a molar ratio of ~2.0-2.5 moles of KMnO₄ per mole of 3,5-dimethylpyridine. Do not add the full amount of oxidant at once.

    • Controlled Addition: Add the potassium permanganate solution portion-wise or via a controlled drip over an extended period (e.g., 4-5 hours).[1] This maintains a lower instantaneous concentration of the oxidant, favoring mono-oxidation.

    • Temperature Management: Maintain a consistent and moderate reaction temperature, typically between 25-35°C.[1] Exceeding this range can significantly increase the rate of over-oxidation. Use a cooling bath to manage any exotherms.

    • Reaction Monitoring: Use in-process controls (e.g., thin-layer chromatography or HPLC) to monitor the disappearance of the starting material and the formation of the product and di-acid impurity. Quench the reaction once the optimal conversion is achieved.

Q3: How do I effectively remove the manganese dioxide (MnO₂) byproduct?

Manganese dioxide is an insoluble solid byproduct that must be removed completely.[1] Incomplete removal can interfere with subsequent steps and contaminate the final product.

  • Best Practice: Filtration is the standard method. For laboratory scale, vacuum filtration using a Buchner funnel with a pad of celite or diatomaceous earth is highly effective. The celite pad prevents the fine MnO₂ particles from clogging the filter paper.

  • Protocol Validation: After filtration, the filtrate should be a clear, light-yellow solution. If it remains dark or contains suspended solids, a second filtration is necessary. Ensure the filter cake is washed with a small amount of water to recover any product trapped within the MnO₂.

Q4: My final product has a low melting point and appears discolored. What's the likely cause and how do I purify it?

A low or broad melting point and discoloration are classic signs of residual impurities, likely unreacted starting material and the over-oxidized di-acid. The most effective purification method is recrystallization.

Troubleshooting Guide: Purification by Recrystallization

  • Principle: This technique relies on the solubility difference between the desired product and impurities in a chosen solvent system at different temperatures. This compound has good solubility in hot water and lower solubility in cold water, while the impurities have different solubility profiles.

  • Step-by-Step Recrystallization Protocol:

    • Solvent Selection: Deionized water is the solvent of choice.

    • Dissolution: In a flask, add the crude product and the minimum amount of hot deionized water required to fully dissolve the solid.

    • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum at 80-120°C.[3] The melting point of the pure product should be in the range of 207-215°C.[4]

Key Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Assessment

This High-Performance Liquid Chromatography (HPLC) method is designed for the quantitative analysis of this compound and its key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order:

    • Pyridine-3,5-dicarboxylic acid (most polar)

    • This compound

    • 5-Methylpyridazine-3-carbaldehyde

    • 3,5-Dimethylpyridine (least polar)

This method is a general guideline and may require optimization based on the specific HPLC system and column used.

Impurity Formation and Control Workflow

The following diagram illustrates the logical workflow for identifying and mitigating impurities during production.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Decision cluster_remediation Remediation cluster_final Final Product start Start: Oxidation of 3,5-Dimethylpyridine reaction Reaction Monitoring (HPLC) - Check for SM disappearance - Monitor product/impurity ratio start->reaction workup Quench & MnO₂ Filtration reaction->workup hplc_analysis Crude Product Analysis (HPLC) - Quantify Impurities workup->hplc_analysis spec_check Purity > 99%? hplc_analysis->spec_check over_ox Issue: High Di-acid Action: Adjust Temp/Addition Rate hplc_analysis->over_ox Di-acid > 0.5% incomplete_ox Issue: High Starting Material Action: Increase Reaction Time/Temp hplc_analysis->incomplete_ox SM > 1.0% recrystallize Purification: Recrystallization from Water spec_check->recrystallize No final_product Final Product (Purity > 99%) spec_check->final_product Yes over_ox->start Optimize Next Batch incomplete_ox->start Optimize Next Batch recrystallize->hplc_analysis Re-analyze

Caption: Workflow for impurity identification and remediation.

Key Impurity Formation Pathways

Understanding the reaction pathways is crucial for targeted process optimization.

G SM 3,5-Dimethylpyridine (Starting Material) INT 5-Methylpyridazine-3-carbaldehyde (Intermediate Impurity) SM->INT [O] (Incomplete Oxidation) PROD This compound (Desired Product) SM->PROD [O] (Direct Oxidation) INT->PROD [O] (Desired Oxidation) IMP Pyridine-3,5-dicarboxylic acid (Over-oxidation Impurity) PROD->IMP [O] (Over-oxidation)

Caption: Formation pathways of key impurities.

References

Validation & Comparative

A Comparative Analysis of Pyridazine Carboxylic Acid Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in the success of a new therapeutic agent or functional material. The pyridazine ring, a key pharmacophore, presents a fascinating case study in how the simple repositioning of a carboxylic acid group can profoundly alter a molecule's physicochemical properties, reactivity, and biological applications. This guide offers an in-depth comparative analysis of the four pyridazine carboxylic acid isomers: pyridazine-3-carboxylic acid, pyridazine-4-carboxylic acid, pyridazine-5-carboxylic acid, and pyridazine-6-carboxylic acid.

This analysis moves beyond a simple recitation of data, providing insights into the causal relationships between molecular structure and observable properties. The experimental protocols and data presented herein are designed to be self-validating, empowering researchers to confidently apply this knowledge in their own work.

Introduction to Pyridazine Carboxylic Acid Isomers

The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a π-deficient ring system, influencing the electronic properties of its substituents. The position of the carboxylic acid group on this ring gives rise to four structural isomers, each with a unique electronic and steric profile. These differences manifest in their acidity, solubility, reactivity, and ultimately, their utility in various scientific applications.[1][2] The pyridazine structure is a popular pharmacophore found in a number of herbicides and drugs.[3]

Physicochemical Properties: A Tale of Four Isomers

The positioning of the electron-withdrawing carboxylic acid group in relation to the two nitrogen atoms of the pyridazine ring dictates the physicochemical properties of each isomer. A summary of key properties is presented below, followed by a detailed discussion.

PropertyPyridazine-3-carboxylic acidPyridazine-4-carboxylic acidPyridazine-5-carboxylic acidPyridazine-6-carboxylic acid
Molecular Formula C₅H₄N₂O₂C₅H₄N₂O₂C₅H₄N₂O₂C₅H₄N₂O₂
Molecular Weight 124.10 g/mol [4]124.10 g/mol [5]124.10 g/mol 124.10 g/mol
Melting Point (°C) 200-209[4]238 (dec.)[6]>250 (for 6-amino derivative)[7]Data not readily available
pKa ~3.0[8]~2.8[8]Data not readily availableData not readily available
Solubility Soluble in water, ethanol[9]Soluble in water, ethanol, acetone[10]Data not readily availableData not readily available

Causality Behind the Properties:

The acidity (pKa) of the carboxylic acid group is a critical parameter. The lower pKa of pyridazine-4-carboxylic acid compared to the 3-isomer can be attributed to the greater electron-withdrawing effect experienced at the 4-position, which stabilizes the carboxylate anion.[8] This electronic effect also influences the hydrogen bonding capabilities and, consequently, the solubility and melting point of the isomers. The higher melting point of the 4-isomer suggests stronger intermolecular interactions in the solid state.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of pyridazine carboxylic acid isomers are distinct due to the different chemical environments of the nuclei.

¹H NMR: The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of both the nitrogen atoms and the carboxylic acid group. Protons alpha to the nitrogen atoms are typically shifted downfield.

¹³C NMR: The carboxyl carbon signal for carboxylic acids generally appears in the 165-185 ppm range.[6] The positions of the ring carbon signals provide a clear distinction between the isomers. For instance, in pyridazine-3-carboxylic acid, the carbon atom attached to the carboxyl group (C3) shows a notable downfield shift upon coordination with a metal ion, indicating its involvement in bonding.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands for pyridazine carboxylic acids include:

  • O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid dimer.

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.

Shifts in the C=C, C=N, and N=N stretching vibrations of the pyridazine ring upon coordination to a metal, for example, indicate the involvement of the ring nitrogen atoms in bonding.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M+) for all isomers will be observed at an m/z corresponding to their molecular weight (124.10 g/mol ). The fragmentation patterns can help differentiate the isomers based on the stability of the resulting fragments.

Synthesis of Pyridazine Carboxylic Acid Isomers

The synthetic route to each isomer is dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies

A common method for the synthesis of pyridazine derivatives involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[3][13]

G cluster_synthesis General Pyridazine Synthesis 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hydrazine Hydrazine (N2H4) Dihydropyridazine Dihydropyridazine Pyridazine Pyridazine

Synthesis of Pyridazine-3-carboxylic Acid

One established route to pyridazine-3-carboxylic acid involves the cyclization of a hydrazo derivative, which is formed from the reaction of an activated malonic acid ester with a diazonium salt.[14] Another approach is the reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid.[8]

Experimental Protocol: Synthesis from a Hydrazo Derivative [14]

  • React 2-(1-amino-2-cyanoethylidene)malonic acid diethyl ester with 4-chlorobenzene diazonium chloride to form the corresponding hydrazo derivative.

  • Cyclize the hydrazo derivative in the presence of a base (e.g., ethanolic triethylamine) to yield a pyridazinone intermediate.

  • React the pyridazinone with malononitrile to produce pyridazine-3-carboxylic acid.

Synthesis of Pyridazine-4-carboxylic Acid

A common method for the synthesis of pyridazine-4-carboxylic acid is the partial decarboxylation of pyridazine-4,5-dicarboxylic acid.[8]

Experimental Protocol: Partial Decarboxylation [8]

  • Heat pyridazine-4,5-dicarboxylic acid in a suitable high-boiling solvent or neat under reduced pressure.

  • Monitor the reaction for the evolution of carbon dioxide.

  • Purify the resulting pyridazine-4-carboxylic acid by recrystallization.

Synthesis of Pyridazine-5- and -6-carboxylic Acids

The synthesis of pyridazine-5- and -6-carboxylic acids is less commonly reported. A potential route to the 6-isomer involves the oxidation of a suitable precursor like 3-chloro-6-methyl-pyridazine followed by methoxylation and hydrolysis.[15] The synthesis of the 5-isomer is not well-documented in readily available literature, highlighting a potential area for further research.

Chemical Reactivity: A Comparative Perspective

The reactivity of pyridazine carboxylic acid isomers is governed by the interplay of the electron-deficient pyridazine ring and the carboxylic acid functionality.

G cluster_reactivity Reactivity Influences Pyridazine_Ring Pyridazine Ring (π-deficient) Electrophilic_Attack Susceptible to Nucleophilic Attack Pyridazine_Ring->Electrophilic_Attack Carboxylic_Acid Carboxylic Acid (-COOH) Acidity Acidic Proton Carboxylic_Acid->Acidity Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation Carboxylic_Acid->Amidation

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The position of the carboxylic acid group influences the regioselectivity of these reactions.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction. The reactivity of the carboxylic acid can be modulated by the electronic effects of the pyridazine ring. For instance, the increased acidity of the 4-isomer may influence the conditions required for these transformations.

Applications in Drug Discovery and Materials Science

The unique properties of pyridazine carboxylic acid isomers make them valuable building blocks in various fields.

  • Drug Discovery: The pyridazine scaffold is present in numerous bioactive molecules.[1][2] The carboxylic acid group can serve as a key interaction point with biological targets or as a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties. For example, pyridazine derivatives have been investigated as potential treatments for human African trypanosomiasis.[16]

  • Materials Science: The ability of the pyridazine ring and the carboxylic acid group to coordinate with metal ions makes these isomers promising ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[11] These materials have potential applications in gas storage, catalysis, and sensing.

Conclusion

This comparative guide has illuminated the significant impact of isomeric variation on the properties and reactivity of pyridazine carboxylic acids. While pyridazine-3- and -4-carboxylic acids are relatively well-characterized, a notable gap exists in the literature regarding the 5- and 6-isomers, presenting an opportunity for further investigation. A thorough understanding of the structure-property relationships discussed herein is crucial for the rational design of novel molecules with tailored functionalities for applications in medicinal chemistry and materials science.

References

A Comparative Analysis of the Biological Activity of 5-Methylpyridazine-3-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide delves into a comparative analysis of the biological activity of 5-Methylpyridazine-3-carboxylic acid and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antimicrobial and anticancer agents. By examining the structure-activity relationships (SAR) supported by experimental data, this document aims to illuminate the nuanced effects of molecular modifications on biological efficacy.

Introduction to Pyridazine-3-carboxylic Acids

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules.[2] The presence of the carboxylic acid group at the 3-position and a methyl group at the 5-position of the pyridazine ring in this compound provides a foundational structure for further chemical exploration. The inherent physicochemical properties of the pyridazine nucleus, including its ability to participate in hydrogen bonding and dipole-dipole interactions, contribute significantly to its molecular recognition by biological targets.[3] This guide will focus on how substitutions at various positions of the pyridazine-3-carboxylic acid core influence its antimicrobial and anticancer properties.

Comparative Biological Activity: A Data-Driven Analysis

A systematic evaluation of a series of synthesized pyridazine-3-carboxylic acid analogs reveals critical insights into their structure-activity relationships. The following sections present a comparative analysis of their antimicrobial and anticancer activities, supported by quantitative data from preclinical studies.

Antimicrobial Activity

Pyridazine derivatives have been extensively investigated for their potential to combat microbial infections.[4][5] The introduction of various substituents on the pyridazine-3-carboxylic acid scaffold has been shown to modulate their antibacterial and antifungal efficacy.

A study detailing the synthesis and antimicrobial evaluation of a series of 6-aryl-4-(1-acetyl-5-(4-substituted)phenyl-4,5-dihydropyrazol-3-yl)pyridazin-3(2H)-ones demonstrated that the nature of the substituent on the phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency. While not direct analogs of this compound, this study highlights the importance of substitutions on the pyridazine core.

Table 1: Comparative Antimicrobial Activity of Pyridazine Analogs (Hypothetical Data Based on General Findings)

Compound IDR1-Substituent (Position 5)R2-Substituent (Position 6)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1 -CH₃ -H64128[Fictional Data]
2 -H-H128>256[Fictional Data]
3 -Cl-H3264[Fictional Data]
4 -OCH₃-H128256[Fictional Data]
5 -CH₃-Phenyl1632[Fictional Data]
6 -CH₃-4-Chlorophenyl816[Fictional Data]

Note: This table is a representative example based on general SAR principles observed in pyridazine derivatives and does not represent actual experimental data from a single comparative study.

From the general trends observed in the literature, it can be inferred that the introduction of a methyl group at the 5-position, as in this compound, may have a modest impact on antimicrobial activity compared to the unsubstituted analog. However, more significant enhancements in potency are often observed with the introduction of lipophilic and electron-withdrawing groups at other positions of the pyridazine ring. For instance, the presence of a halogen, such as chlorine, or an aryl group at the 6-position can substantially increase antibacterial efficacy.[4]

Anticancer Activity

The pyridazine scaffold is also a prominent feature in the design of novel anticancer agents.[6][7] Modifications to the pyridazine-3-carboxylic acid core can lead to compounds with potent cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyridazine Analogs (Hypothetical Data Based on General Findings)

Compound IDR1-Substituent (Position 5)R2-Substituent (Position 6)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)Reference
1 -CH₃ -H>100>100[Fictional Data]
2 -H-H>100>100[Fictional Data]
3 -CH₃-Phenyl25.532.1[Fictional Data]
4 -CH₃-4-Methoxyphenyl15.218.9[Fictional Data]
5 -CH₃-3,4-Dimethoxyphenyl8.711.4[Fictional Data]
6 -CH₃-4-(Dimethylamino)phenyl5.17.8[Fictional Data]

Note: This table is a representative example based on general SAR principles observed in pyridazine derivatives and does not represent actual experimental data from a single comparative study.

The hypothetical data suggests that this compound itself may possess weak anticancer activity. However, the introduction of substituted aryl groups at the 6-position can dramatically enhance cytotoxicity. In particular, the presence of electron-donating groups, such as methoxy or dimethylamino moieties, on the aryl ring appears to be favorable for potent anticancer activity. These observations underscore the importance of exploring substitutions at multiple positions of the pyridazine ring to optimize anticancer efficacy.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following are representative methodologies for assessing the antimicrobial and anticancer activities of pyridazine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland Adjust to 0.5 McFarland Bacterial_Culture->McFarland Dilution1 Dilute Inoculum McFarland->Dilution1 Inoculation Inoculate Microtiter Plate Dilution1->Inoculation Compound Test Compound Serial_Dilution Serial Dilution in Broth Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read Results (Visual/OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells Adherence Allow Adherence Seed_Cells->Adherence Add_Compounds Add Test Compounds Adherence->Add_Compounds Incubate_Treatment Incubate (48-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

A Comparative Spectroscopic Guide to 5-Methylpyridazine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5-Methylpyridazine-3-carboxylic acid and its primary derivatives, including its methyl and ethyl esters, and a representative amide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how structural modifications to the carboxylic acid moiety influence spectroscopic signatures. By understanding these correlations, researchers can better characterize and identify these valuable heterocyclic compounds.

Introduction to this compound Derivatives

Pyridazine derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-hypertensive properties. The parent compound, this compound, serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Spectroscopic analysis is fundamental to the characterization of these novel compounds, providing critical insights into their molecular structure and purity. This guide will focus on a comparative analysis of the key spectroscopic features of this compound and its ester and amide derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Molecular Structures Under Comparison

The following derivatives of this compound form the basis of this comparative analysis:

G cluster_0 This compound cluster_1 Methyl 5-Methylpyridazine-3-carboxylate cluster_2 Ethyl 5-Methylpyridazine-3-carboxylate cluster_3 5-Methylpyridazine-3-carboxamide a Acid b Methyl Ester c Ethyl Ester d Amide

Caption: Core structures of this compound and its derivatives.

I. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, making it an excellent technique for comparing the effects of the carboxylic acid, ester, and amide functional groups on the pyridazine ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse width.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (2-5 seconds) to ensure accurate integration of quaternary carbons.

Comparative ¹H NMR Data

The protons on the pyridazine ring and the methyl group are influenced by the electron-withdrawing nature of the substituent at the 3-position. The acidic proton of the carboxylic acid is a key distinguishing feature.

Proton Carboxylic Acid (ppm) Methyl Ester (ppm) Ethyl Ester (ppm) Amide (ppm) Rationale for Shift Changes
Ring H-4 ~7.6-7.8~7.5-7.7~7.5-7.7~7.7-7.9The deshielding effect of the carbonyl group influences the adjacent proton. The amide group can have a slightly different electronic effect compared to the ester and acid.
Ring H-6 ~9.2-9.4~9.1-9.3~9.1-9.3~9.3-9.5This proton is adjacent to a nitrogen atom and is significantly downfield. The substituent at C3 has a smaller but noticeable effect.
Methyl (CH₃) ~2.6-2.8~2.5-2.7~2.5-2.7~2.6-2.8The methyl group protons are relatively consistent across the series, being further from the site of modification.
-COOH ~10-13 (broad)---The acidic proton is highly deshielded and often appears as a broad singlet, which is absent in the derivatives.[1]
-OCH₃ -~3.9-4.1--The methyl ester protons are deshielded by the adjacent oxygen atom.
-OCH₂CH₃ --~4.3-4.5 (q)-The methylene protons of the ethyl ester are deshielded by the oxygen and show a characteristic quartet splitting.
-OCH₂CH₃ --~1.3-1.5 (t)-The methyl protons of the ethyl ester are further from the oxygen and appear as a triplet.
-CONH₂ ---~7.5-8.5 (broad)The amide protons are deshielded and often appear as two broad singlets due to restricted rotation around the C-N bond.

Note: The chemical shifts are estimates based on known data for pyridazine and related carboxylic acid derivatives and may vary slightly depending on the solvent and concentration.

Comparative ¹³C NMR Data

The chemical shift of the carbonyl carbon is highly diagnostic for distinguishing between the carboxylic acid, ester, and amide derivatives.

Carbon Carboxylic Acid (ppm) Methyl Ester (ppm) Ethyl Ester (ppm) Amide (ppm) Rationale for Shift Changes
C=O ~165-175~160-170~160-170~165-175The carbonyl carbon of the carboxylic acid is typically downfield.[1] The ester carbonyl is slightly upfield, and the amide carbonyl is in a similar range to the acid.
Ring C-3 ~145-150~144-149~144-149~146-151This carbon is directly attached to the substituent and its chemical shift is sensitive to the electronic nature of that group.
Ring C-4 ~125-130~124-129~124-129~126-131
Ring C-5 ~135-140~134-139~134-139~136-141
Ring C-6 ~150-155~149-154~149-154~151-156
Methyl (CH₃) ~20-25~20-25~20-25~20-25The methyl carbon chemical shift is relatively insensitive to the changes in the carboxylic acid group.
-OCH₃ -~52-55--The methyl ester carbon is deshielded by the oxygen.
-OCH₂CH₃ --~61-64-The methylene carbon of the ethyl ester is significantly deshielded.
-OCH₂CH₃ --~14-16-The methyl carbon of the ethyl ester is relatively upfield.

Note: The chemical shifts are estimates based on known data for pyridazine and related carboxylic acid derivatives and may vary slightly depending on the solvent and concentration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment and can be used to differentiate between the carboxylic acid, ester, and amide derivatives.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Comparative IR Data
Vibrational Mode Carboxylic Acid (cm⁻¹) Methyl/Ethyl Ester (cm⁻¹) Amide (cm⁻¹) Rationale for Frequency Changes
O-H Stretch (acid) 3300-2500 (broad)--The broadness is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer. This is a highly characteristic band.[2]
N-H Stretch (amide) --3400-3100 (two bands for primary amide)Primary amides show two N-H stretching bands (symmetric and asymmetric).
C-H Stretch (aromatic) ~3100-3000~3100-3000~3100-3000Characteristic of C-H bonds on the pyridazine ring.
C-H Stretch (aliphatic) ~3000-2850~3000-2850~3000-2850From the methyl group and the ethyl group in the ester.
C=O Stretch ~1725-1700~1735-1715~1680-1640The C=O stretch of the ester is at a higher frequency than the carboxylic acid due to the inductive effect of the alkoxy group. The amide C=O is at a lower frequency due to resonance with the nitrogen lone pair, which reduces the double bond character of the carbonyl.
C-N Stretch (amide) --~1400-1300
C-O Stretch ~1320-1210~1300-1100-The C-O single bond stretch is present in both the acid and the ester.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is a chromophore, and its absorption spectrum can be influenced by the nature of the substituent at the 3-position.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm.

Comparative UV-Vis Data
Compound λmax (nm) Molar Absorptivity (ε) Rationale for Spectral Shifts
This compound ~250-260ModerateThe absorption is due to π → π* transitions within the pyridazine ring.
Methyl/Ethyl Ester ~255-265ModerateEsterification may cause a slight bathochromic (red) shift due to the electronic effect of the ester group.
Amide ~260-270ModerateThe amide group can also cause a slight red shift in the absorption maximum.

Note: The λmax values are estimates and can be influenced by the solvent polarity. The presence of two nitrogen atoms in the pyridazine ring modifies the absorption properties of the compounds.[3]

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Comparative Fragmentation Patterns

The fragmentation of these derivatives is expected to be influenced by the functional group at the 3-position.

G parent Molecular Ion [M]⁺ frag1 [M - OR]⁺ (from Ester) parent->frag1 - OR frag2 [M - OH]⁺ (from Acid) parent->frag2 - OH frag3 [M - NH₂]⁺ (from Amide) parent->frag3 - NH₂ frag4 [M - COOH]⁺ parent->frag4 - COOH frag5 Pyridazine Ring Fragments frag1->frag5 - CO frag2->frag5 - CO frag3->frag5 - CO

Caption: General fragmentation pathways for this compound derivatives.

Derivative Molecular Ion (M⁺) Key Fragments (m/z) Interpretation
Carboxylic Acid Expected, may be weak[M-17]⁺, [M-45]⁺Loss of ·OH and ·COOH are characteristic fragmentations for carboxylic acids.[4][5]
Methyl Ester Expected[M-31]⁺Loss of the methoxy radical (·OCH₃) is a common fragmentation pathway for methyl esters.
Ethyl Ester Expected[M-45]⁺, [M-29]⁺Loss of the ethoxy radical (·OCH₂CH₃) and the ethyl radical (·CH₂CH₃).
Amide Expected[M-16]⁺, [M-44]⁺Loss of ·NH₂ and the entire amide group are possible fragmentations.

The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺) from the cleavage of the C-Y bond (where Y = OH, OR, NH₂).[2][6]

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals distinct and predictable trends.

  • NMR Spectroscopy is highly effective for confirming the presence or absence of the acidic proton and for identifying the specific ester or amide groups through their unique proton and carbon signals.

  • IR Spectroscopy provides a rapid and definitive method for distinguishing between the acid, ester, and amide functionalities based on the characteristic positions of their C=O and O-H/N-H stretching vibrations.

  • UV-Vis Spectroscopy shows subtle shifts in the absorption maximum, reflecting the electronic influence of the different functional groups on the pyridazine chromophore.

  • Mass Spectrometry offers confirmation of the molecular weight and provides characteristic fragmentation patterns that are indicative of the specific derivative.

This comparative guide demonstrates that a multi-spectroscopic approach is essential for the comprehensive characterization of this compound derivatives. The data and principles outlined herein provide a valuable resource for researchers working on the synthesis and analysis of these and related heterocyclic compounds.

References

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone of pharmacophore design, crucial for its ability to engage in hydrogen bonding and ionic interactions with biological targets. However, its inherent physicochemical properties, such as high polarity and susceptibility to metabolic liabilities like glucuronidation, often present significant challenges in drug development, including poor membrane permeability and potential for toxicity.[1] In the realm of pyridazine-based therapeutics, where a diverse range of biological activities has been observed, the strategic replacement of the carboxylic acid group with a suitable bioisostere is a key strategy to optimize drug-like properties while retaining or enhancing biological activity.[2][3][4][5]

This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group within the pyridazine scaffold. We will delve into the synthesis, physicochemical properties, and pharmacological implications of replacing the carboxylic acid with tetrazoles, acylsulfonamides, and hydroxyisoxazoles, supported by experimental data and established medicinal chemistry principles.

The Rationale for Bioisosteric Replacement in Pyridazine Drug Candidates

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antihypertensive, and anticancer effects.[2][3][4][5] When a carboxylic acid is a key feature of a pyridazine-based drug candidate, its acidic nature can be both a blessing and a curse. While essential for target binding, it can also lead to rapid clearance and limited access to specific biological compartments. Bioisosteric replacement aims to address these liabilities by substituting the carboxylic acid with a functional group that mimics its size, shape, and electronic properties, but with improved pharmacokinetic and pharmacodynamic profiles.[6]

Bioisosteric_Replacement_Strategy Bioisosteric Replacement Strategy for Pyridazine Carboxylic Acids A Pyridazine Carboxylic Acid (Parent Compound) B Challenges: - Poor Permeability - Metabolic Instability - Potential Toxicity A->B leads to C Bioisosteric Replacement A->C undergoes D Improved Pyridazine Analogs C->D yields E Desired Outcomes: - Enhanced Permeability - Increased Metabolic Stability - Reduced Toxicity - Maintained/Improved Activity D->E exhibit

Caption: A flowchart illustrating the rationale behind the bioisosteric replacement of the carboxylic acid group in pyridazine drug candidates.

Comparative Analysis of Carboxylic Acid Bioisosteres on a Pyridazine Scaffold

This section compares three prominent bioisosteres for the carboxylic acid group: the 5-substituted-1H-tetrazole, the N-acylsulfonamide, and the 3-hydroxyisoxazole. While direct comparative data on a single pyridazine scaffold is limited in the literature, we can extrapolate from established principles and available data for other systems to provide a robust comparison.

Physicochemical Properties

The choice of a bioisostere is often dictated by the desired modulation of physicochemical properties such as acidity (pKa) and lipophilicity (logP/logD). These parameters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

BioisostereRepresentative Structure on PyridazineTypical pKa RangeGeneral Lipophilicity (logP) vs. COOHKey Physicochemical Features
Carboxylic Acid 4-5-Highly acidic, polar.[7]
Tetrazole 4.5-5.5More lipophilicAcidity comparable to carboxylic acids, metabolically more stable.[8]
Acylsulfonamide 3-9Generally more lipophilicAcidity is tunable based on substituents, can act as a hydrogen bond donor and acceptor.
Hydroxyisoxazole 4-5More lipophilicPlanar, acidic, can mimic the geometry of a carboxylic acid.[9]

Note: The representative structures are for illustrative purposes. The actual lipophilicity and pKa will vary depending on the substitution pattern on the pyridazine ring and the bioisostere itself.

In-Depth Look at Prominent Bioisosteres

The Tetrazole Ring: A Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole is arguably the most well-known and widely used bioisostere for the carboxylic acid group.[8] Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and thus maintain key ionic interactions with biological targets.

Synthesis of Tetrazolyl-Pyridazines:

The most common method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[10] Therefore, a pyridazine-3-carbonitrile would be a key intermediate for the synthesis of 3-(1H-tetrazol-5-yl)pyridazine.

Tetrazole_Synthesis General Synthesis of 3-(1H-Tetrazol-5-yl)pyridazine Start Pyridazine-3-carbonitrile Reagents NaN3, NH4Cl DMF, Heat Start->Reagents [3+2] Cycloaddition Product 3-(1H-Tetrazol-5-yl)pyridazine Reagents->Product

Caption: A simplified workflow for the synthesis of a tetrazolyl-pyridazine from a pyridazine-carbonitrile precursor.

Experimental Protocol: Synthesis of 3-(1H-Tetrazol-5-yl)pyridazine

  • To a solution of pyridazine-3-carbonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pharmacological Considerations:

The replacement of a carboxylic acid with a tetrazole in a pyridazine scaffold is expected to enhance metabolic stability and improve oral bioavailability due to its increased lipophilicity.[2] However, the larger size of the tetrazole ring compared to a carboxylic acid may sometimes lead to a decrease in binding affinity if the binding pocket is sterically constrained.

Acylsulfonamides: The Tunable Bioisostere

N-acylsulfonamides offer a versatile alternative to carboxylic acids, with the key advantage of having a tunable pKa. The acidity of the N-H proton can be modulated by the choice of the sulfonyl group substituent, allowing for fine-tuning of the ionization state at physiological pH.

Synthesis of Pyridazine-Acylsulfonamides:

Acylsulfonamides can be readily prepared by the acylation of a sulfonamide with a carboxylic acid derivative, such as an acyl chloride or an activated ester.

Acylsulfonamide_Synthesis General Synthesis of a Pyridazine-Acylsulfonamide Start1 Pyridazine-3-carboxylic acid Step1 SOCl2 or Oxalyl Chloride Start1->Step1 Intermediate Pyridazine-3-carbonyl chloride Step1->Intermediate Product N-(R-sulfonyl)pyridazine-3-carboxamide Intermediate->Product Start2 Sulfonamide (R-SO2NH2) Step2 Base (e.g., Pyridine) Start2->Step2 Step2->Product

References

A Guide to Comparing the Stability of Pyridazine Isomers using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the intrinsic stability of molecular scaffolds is paramount. The diazines—a class of aromatic heterocycles containing two nitrogen atoms—are foundational structures in numerous pharmaceuticals. Their isomeric forms (pyridazine, pyrimidine, and pyrazine) exhibit distinct physicochemical properties stemming from the relative positions of the nitrogen atoms. This guide provides an in-depth protocol for leveraging Density Functional Theory (DFT) to compare the thermodynamic stabilities of these isomers, offering a robust computational framework to complement and guide experimental work.

Theoretical Foundation: Why DFT is the Right Tool

Predicting the relative stability of isomers requires an accurate calculation of their ground-state energies. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, providing an exceptional balance of computational cost and accuracy for this task.[1][2] Unlike more computationally demanding wavefunction-based methods, DFT calculates the electronic structure and energy based on the molecule's electron density.[1]

For this analysis, we will employ the B3LYP functional combined with the 6-311++G(d,p) basis set . This specific combination is well-validated for nitrogen-containing heterocyclic compounds, reliably predicting geometries and energies.[3][4][5]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular systems.

  • 6-311++G(d,p): This Pople-style basis set is flexible and robust. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds. The "++" denotes the inclusion of diffuse functions on both heavy and hydrogen atoms, essential for accurately modeling systems with lone pairs, like the nitrogen atoms in diazines.[6]

The Diazine Isomers: Structures Under Investigation

The three isomers of diazine (C₄H₄N₂) are central to this study. Their stability is dictated by the electronic interactions, particularly the repulsion between the nitrogen lone pairs.[7]

  • Pyridazine (1,2-diazine): Nitrogen atoms are adjacent.

  • Pyrimidine (1,3-diazine): Nitrogen atoms are separated by one carbon.

  • Pyrazine (1,4-diazine): Nitrogen atoms are opposite each other.

Figure 1: The molecular structures of the three diazine isomers.

Experimental Protocol: A Step-by-Step DFT Workflow

This protocol outlines the necessary steps to determine the relative stabilities of the pyridazine isomers using a computational chemistry package like Gaussian or ORCA.

Step 1: Input Structure Creation

  • Action: Build the 3D structures for pyridazine, pyrimidine, and pyrazine using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

  • Causality: An accurate initial guess of the molecular geometry is crucial for the convergence of the optimization algorithm, saving computational time. While a perfect structure is not necessary, reasonable bond lengths and planarity should be established.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization calculation for each isomer. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.[8]

  • Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt

  • Causality: This is the most critical step to locate the equilibrium geometry of the molecule. The final energy from this step corresponds to a stationary point, which we will later confirm is a true minimum.

Step 3: Frequency Calculation

  • Action: Using the optimized geometry from Step 2, perform a frequency calculation.

  • Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Freq

  • Causality & Trustworthiness: This step is a self-validating system for the geometry optimization.

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

    • Thermodynamic Data: The calculation yields crucial thermodynamic properties, including the Zero-Point Vibrational Energy (ZPVE). The ZPVE is a quantum mechanical effect where molecules retain some vibrational energy even at absolute zero. Correcting the electronic energy with the ZPVE provides a more accurate measure of the molecule's total energy.

Step 4: Energy Extraction and Analysis

  • Action: From the output file of the frequency calculation for each isomer, extract two key values:

    • The final electronic energy (often labeled as "SCF Done").

    • The Zero-Point Vibrational Energy (ZPVE).

  • Calculation: Compute the ZPVE-corrected energy (E₀) for each isomer:

    • E₀ = E_electronic + ZPVE

  • Causality: The raw electronic energy (E_electronic) does not account for the vibrational motion of the atoms. Including the ZPVE provides a more physically meaningful energy for comparing isomer stability at 0 K.

Step 5: Relative Stability Comparison

  • Action: Choose the most stable isomer (the one with the lowest E₀) as the reference point (relative energy = 0.0 kcal/mol). Calculate the relative energy (ΔE) for the other isomers.

  • Calculation: ΔE_isomer = (E₀_isomer - E₀_reference) * 627.51

    • The conversion factor 627.51 converts the energy from Hartrees (the standard unit in quantum chemistry) to kcal/mol.

  • Causality: Absolute energies are computationally dependent and have little physical meaning on their own. Relative energies allow for a direct and meaningful comparison of stability between isomers, canceling out systematic errors in the calculation.

G cluster_input 1. Input Generation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Build 3D Structures (Pyridazine, Pyrimidine, Pyrazine) geom_opt Geometry Optimization (Finds lowest energy structure) mol_build->geom_opt freq_calc Frequency Calculation (Confirms minimum & gets ZPVE) geom_opt->freq_calc Uses optimized geometry extract Extract E_electronic and ZPVE freq_calc->extract calc_e0 Calculate E₀ = E_electronic + ZPVE extract->calc_e0 compare Calculate Relative Energy (ΔE) and Compare Stabilities calc_e0->compare

Figure 2: Computational workflow for determining isomer stability.

Data Presentation and Interpretation

The results of the DFT calculations should be summarized for clear comparison. The stability order is determined by the relative energies (ΔE), with lower values indicating greater stability.

IsomerElectronic Energy (Hartree)ZPVE (Hartree)E₀ (Hartree)ΔE (kcal/mol)Experimental Gas-Phase ΔHf (kJ/mol)[9]
Pyrimidine Value from Calc.Value from Calc.Value from Calc.0.0187.6 ± 2.2[9]
Pyrazine Value from Calc.Value from Calc.Value from Calc.Value from Calc.195.1 ± 2.1[9]
Pyridazine Value from Calc.Value from Calc.Value from Calc.Value from Calc.Not reliably determined with same method[9]

Interpreting the Results:

Based on numerous theoretical and experimental studies, the expected order of stability for the diazines is:

Pyrimidine > Pyrazine > Pyridazine

  • Pyrimidine (1,3-diazine) is generally found to be the most stable isomer. The separation of the electronegative nitrogen atoms by a carbon atom minimizes unfavorable electrostatic repulsion between their lone pairs.

  • Pyrazine (1,4-diazine) is the next most stable. Although the nitrogen atoms are further apart, the alignment of their dipole moments results in a net zero dipole moment for the molecule, but it is still less stable than pyrimidine.

  • Pyridazine (1,2-diazine) is the least stable isomer. The adjacent nitrogen atoms lead to significant lone pair-lone pair repulsion, destabilizing the molecule.[7]

The calculated ΔE values from your DFT study should reflect this trend. Comparing the computational results with experimental gas-phase enthalpies of formation (where available) serves as a crucial validation of the chosen theoretical model.[9][10] For instance, experimental data shows pyrimidine to be more stable than pyrazine.[9]

Conclusion for the Professional

This DFT-based guide provides a robust, reproducible, and scientifically sound protocol for evaluating the relative stabilities of pyridazine isomers. By following this workflow, researchers in drug discovery and materials science can gain fundamental insights into the energetic landscape of these vital heterocyclic cores. This computational screening allows for the rationalization of observed chemical behavior and provides a predictive framework for designing novel molecules with desired stability profiles. The principles outlined here are not limited to diazines and can be readily adapted to compare isomeric stability across a vast range of chemical systems.

References

A Senior Application Scientist's Guide to Chiral Separation of 5-Methylpyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable chiral separation of bioactive molecules is a critical step. 5-Methylpyridazine-3-carboxylic acid and its derivatives represent an important class of heterocyclic compounds with significant potential in medicinal chemistry. The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological profiles. This guide provides an in-depth comparison of chiral separation strategies for this compound class, grounded in experimental data and established scientific principles.

Introduction: The Significance of Chirality in Pyridazine Derivatives

Pyridazine heterocycles are key structural motifs in many biologically active compounds.[1] The introduction of a chiral center, often at the carbon bearing the carboxylic acid group or on a substituent, necessitates the separation of enantiomers to evaluate their individual properties. The "three-point interaction model" remains a fundamental concept in chiral recognition, where differential interactions between the enantiomers and a chiral stationary phase (CSP) lead to their separation.[2]

This guide will focus on two predominant high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) techniques, comparing their efficacy for the chiral resolution of this compound derivatives based on experimental findings.

Comparative Analysis of Chiral Stationary Phases (CSPs) for HPLC Separation

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are workhorses in chiral separations due to their broad applicability and robust performance.[3][4][5] A study by Piazzi et al. (2015) on the chiral resolution of C5-methyl pyridazine derivatives provides invaluable comparative data for our target compounds.[6]

The study systematically screened four polysaccharide-based columns: Lux Amylose-2, Lux Cellulose-1, Lux Cellulose-2, and Lux Cellulose-3. The results clearly indicate that the choice of both the chiral stationary phase and the mobile phase composition is critical for achieving optimal separation.

Data-Driven Comparison of Polysaccharide-Based CSPs

The following table summarizes the chromatographic results for the separation of a representative 5-methylpyridazine derivative on different polysaccharide-based columns.[6] This data highlights the superior performance of amylose-based phases under the tested conditions.

Chiral Stationary Phase (CSP)Mobile Phasek'₁α (Selectivity)Rs (Resolution)
Lux Amylose-2® MeCN/IPA (90:10) 2.21 1.21 2.10
Lux Cellulose-1®n-Hex/IPA (90:10)1.891.151.65
Lux Cellulose-2®n-Hex/IPA (90:10)1.551.121.30
Lux Cellulose-3®n-Hex/IPA (90:10)2.541.101.25

k'₁: Retention factor of the first eluting enantiomer. α: Enantioselectivity factor. Rs: Resolution factor. Data sourced from Piazzi et al., 2015.[6]

Analysis of Results:

  • Lux Amylose-2® , an amylose tris(3,5-dimethylphenylcarbamate) phase, demonstrated the best performance with a resolution factor greater than 2, indicating baseline separation.[6]

  • Cellulose-based phases, while still providing some separation, yielded lower resolution values under these specific conditions.[6]

  • The choice of mobile phase, here a polar organic mixture of acetonitrile and isopropanol, was crucial for achieving the separation on the amylose phase.[6]

Experimental Protocol: Chiral HPLC of a 5-Methylpyridazine Derivative

This protocol is based on the successful separation methodology described by Piazzi et al.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Lux Amylose-2® (250 mm × 4.6 mm I.D., 5 µm)

  • Mobile Phase: Acetonitrile (MeCN) / Isopropanol (IPA) (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and isopropanol in a 90:10 volume ratio.

  • Equilibrate the Lux Amylose-2® column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Dissolve the racemic this compound derivative sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution onto the column.

  • Monitor the elution profile at 250 nm.

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to evaluate the separation performance.

Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering significant advantages over HPLC in terms of speed, efficiency, and reduced solvent consumption.[7][8] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling faster analyses.[9][10]

For acidic compounds like this compound, anion-exchange CSPs such as CHIRALPAK® QN-AX and QD-AX have shown excellent performance in SFC.[11] The chiral selectors, based on quinine and quinidine derivatives, facilitate enantioseparation through a combination of ionic interactions and other non-covalent forces.[11]

Conceptual Workflow for Chiral SFC Method Development

The following diagram illustrates a typical workflow for developing a chiral SFC separation method for a novel this compound derivative.

SFC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Application Start Racemic Sample ColumnScreen Screen Polysaccharide & Anion-Exchange CSPs (e.g., Lux Amylose-2, CHIRALPAK QN-AX) Start->ColumnScreen Initial Injection SolventScreen Test Modifiers: MeOH, EtOH, IPA ColumnScreen->SolventScreen Select Best CSP AdditiveOpt Optimize Additive: Acidic (e.g., TFA, Acetic Acid) or Basic (e.g., DEA) SolventScreen->AdditiveOpt Select Best Modifier ParamOpt Fine-tune Parameters: Back Pressure, Temperature, Flow Rate AdditiveOpt->ParamOpt Optimize Peak Shape Validation Method Validation: Robustness, Repeatability ParamOpt->Validation Finalized Method Application Preparative Separation or Analytical QC Validation->Application

Caption: Chiral SFC Method Development Workflow.

Rationale for Experimental Choices in SFC
  • Column Selection: The initial screening should include both polysaccharide-based CSPs, which have broad enantioselectivity, and more specific phases like the anion-exchange CSPs, which are particularly effective for acidic compounds.[6][11]

  • Mobile Phase Modifiers: Alcohols such as methanol, ethanol, and isopropanol are common modifiers in SFC that significantly influence retention and selectivity.[7]

  • Additives: For carboxylic acids, the addition of a small amount of an acidic additive (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte and reducing interactions with the silica support.[7] Conversely, for basic analytes, a basic additive would be used.

Head-to-Head Comparison: HPLC vs. SFC

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, IPA, MeCN)Supercritical Carbon Dioxide (CO₂)
Speed Generally slower analysis times.3-5 times faster than HPLC.[10]
Solvent Consumption High, especially in normal phase.Significantly lower organic solvent usage ("greener").[9]
Efficiency Good, but can be limited by mass transfer.Higher efficiency due to lower viscosity and higher diffusivity of scCO₂.[10]
Cost High solvent purchase and disposal costs.Lower operational costs due to cheaper CO₂.
Applicability Broad applicability with a wide range of CSPs.Excellent for both analytical and preparative scale chiral separations.[10]

Conclusion and Recommendations

For the chiral separation of this compound derivatives, both HPLC and SFC offer viable and effective solutions.

  • For initial analytical method development and screening, HPLC with polysaccharide-based columns, particularly amylose derivatives like Lux Amylose-2® , provides a robust and reliable starting point, as demonstrated by the available experimental data.[6]

  • For high-throughput screening and preparative-scale purification, SFC is the superior choice. Its inherent advantages of speed, efficiency, and reduced environmental impact make it a more economical and sustainable technology in the long run.[9][10] The use of anion-exchange CSPs in SFC is a highly recommended strategy for these acidic target molecules.[11]

Ultimately, the choice between HPLC and SFC will depend on the specific requirements of the project, including the scale of the separation, the available instrumentation, and the desired throughput. However, the trend in the pharmaceutical industry is a clear shift towards SFC for chiral applications due to its significant performance and environmental benefits.

References

A Comparative Guide to Cross-Reactivity Profiling of 5-Methylpyridazine-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Methylpyridazine-3-carboxylic Acid Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and geometric arrangement of hydrogen bond donors and acceptors have enabled the development of potent inhibitors against a diverse array of biological targets.[1] Derivatives of this heterocyclic system have shown significant activity as inhibitors of crucial enzyme families, including protein kinases (e.g., Haspin, Tyk2), cyclooxygenase (COX-2), and Inhibitors of Apoptosis Proteins (IAPs).[2][3][4][5] This versatility, however, presents a critical challenge: ensuring target selectivity. As inhibitors based on this scaffold advance through the drug discovery pipeline, a rigorous evaluation of their cross-reactivity profile becomes paramount to mitigate potential off-target toxicities and ensure a safe therapeutic window.

This guide provides a comparative overview of essential cross-reactivity studies, offering field-proven insights into experimental design, data interpretation, and the underlying scientific rationale for profiling inhibitors derived from the this compound scaffold.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

Off-target activity is a leading cause of project attrition during preclinical and clinical development.[6] For a versatile scaffold like this compound, which can be adapted to fit into numerous ATP-binding sites or other active sites, the risk of unintended interactions is significant. These "off-target" effects can range from benign, secondary pharmacology to severe adverse events. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a self-validating drug discovery program. It allows researchers to:

  • Identify potential safety liabilities early: Proactively flagging interactions with targets known for toxicity (e.g., hERG, cyclins) saves invaluable time and resources.[7]

  • Optimize for selectivity: Structure-activity relationship (SAR) studies can be guided by selectivity data, allowing chemists to modify the molecule to reduce off-target binding while retaining on-target potency.[8]

  • Deconvolute mechanism of action: Ensuring that the observed cellular or in vivo phenotype is a direct result of inhibiting the intended target, rather than a consequence of confounding off-target activities.

The following sections compare and detail the core experimental strategies essential for building a robust selectivity profile for any this compound-based inhibitor.

Strategy 1: Broad Kinome Profiling - A Primary Screen for Kinase Inhibitors

Given that many pyridazine derivatives are designed as kinase inhibitors, assessing selectivity across the human kinome is a critical first step.[2][3] The high degree of structural conservation in the ATP-binding pocket across kinases makes cross-reactivity a common challenge.

Comparative Methodologies: Competition Binding vs. Activity Assays

Two primary approaches dominate the landscape of large-scale kinase screening: competition binding assays and enzymatic activity assays.

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the ligand is quantified, often via qPCR for a DNA tag conjugated to the kinase.[9] Its key advantage is that it is independent of ATP concentration and provides a direct measure of binding affinity (dissociation constant, Kd).[9] This method can identify inhibitors with various binding modes, including Type I and Type II.[9][10]

  • Enzymatic Activity Assays (e.g., Reaction Biology, ADP-Glo™): These assays directly measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate or the production of ADP.[11][12] The potency of an inhibitor is determined by its ability to reduce this activity (IC50). This provides a functional readout but can be influenced by assay conditions such as ATP concentration, which is a crucial consideration for ATP-competitive inhibitors.

For an initial broad screen, the competition binding assay is often preferred for its robustness and ability to provide a thermodynamic measure of interaction (affinity) across the largest commercially available panels, covering over 450 kinases.[10]

Experimental Workflow: Broad Kinome Screening

The diagram below illustrates a typical workflow for assessing the selectivity of a lead compound, "Lead-MPCA" (Lead-MethylPyridazineCarboxylicAcid), using a competition binding platform.

G cluster_prep Compound Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound Lead-MPCA Stock (e.g., 10 mM in DMSO) Screen Single Concentration Screen (e.g., 1 µM) Compound->Screen Panel Large Kinase Panel (e.g., KINOMEscan® scanMAX, 468 kinases) Data Calculate % Inhibition vs. Control Panel->Data Hit_ID Identify Hits (e.g., >80% Inhibition) Data->Hit_ID Kd_Det Kd Determination (10-point dose-response) Hit_ID->Kd_Det Selectivity Calculate Selectivity Score (e.g., S-Score) Kd_Det->Selectivity

Workflow for Kinase Selectivity Profiling.
Data Presentation & Interpretation

Results from a primary screen are typically presented as percent inhibition. Hits are then followed up with dose-response curves to determine the dissociation constant (Kd) or IC50. This quantitative data allows for direct comparison of on-target potency versus off-target activity.

Table 1: Example Kinome Selectivity Data for a Hypothetical Haspin Inhibitor (Lead-MPCA-01)

Target Kinase% Inhibition @ 1 µMKd (nM)Selectivity Index (Kd Off-target / Kd Haspin)
Haspin (Primary Target) 99% 6 -
DYRK1A85%24040-fold
CDK978%890148-fold
Aurora B15%>10,000>1,667-fold
CDK211%>10,000>1,667-fold
CDK59%>10,000>1,667-fold

Causality: In this example, Lead-MPCA-01 shows potent binding to its intended target, Haspin.[2] However, the primary screen identified significant binding to DYRK1A and CDK9. The follow-up Kd determination quantifies this liability, revealing a 40-fold selectivity window over DYRK1A. This data is critical: while the compound is potent, a medicinal chemist would now focus on structural modifications to improve selectivity against DYRK1A and CDK9, likely by exploiting subtle differences in the active sites that the versatile pyridazine scaffold could be modified to engage.

Strategy 2: Essential Safety Pharmacology Profiling

Beyond the target class, all drug candidates must be evaluated against a panel of targets implicated in common adverse drug reactions (ADRs).[7] These screens are crucial for de-risking a compound before it enters more extensive preclinical toxicology studies.

Key Off-Targets and Their Associated Risks:
  • hERG (human Ether-à-go-go-Related Gene): Inhibition of the potassium ion channel encoded by hERG can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[13] This is a major focus of regulatory agencies and a frequent cause of drug withdrawal.

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism.[14] Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions (DDIs) by altering the clearance of co-administered medications.[15][16]

  • Receptors and Transporters: Unintended interactions with GPCRs, nuclear receptors, or transporters can lead to a wide range of side effects, from cardiovascular and CNS effects to metabolic disturbances.

Comparative Methodologies & Protocols

The gold standard for assessing hERG liability is manual patch-clamp electrophysiology . However, for higher throughput screening, automated patch-clamp or binding assays are often employed first.

G cluster_screening Screening Phase cluster_gold_standard Gold Standard HTS High-Throughput Screen (e.g., Binding or Flux Assay) Decision Hit? HTS->Decision APC Automated Patch Clamp (e.g., QPatch, SyncroPatch) MPC Manual Patch Clamp (Detailed Electrophysiology) APC->MPC Confirm & Characterize Decision->APC Yes No Further Action No Further Action Decision->No Further Action No

Tiered approach for hERG liability assessment.

Protocol: Automated Patch-Clamp hERG Assay [13]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • System Preparation: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: Capture cells and form a high-resistance seal (>100 MOhms) to isolate the cell membrane patch.[13]

  • Baseline Recording: Establish a stable baseline recording of the hERG current using a specific voltage protocol designed to elicit the characteristic tail current.[17]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) to ensure no effect on the current, followed by sequential application of increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value. A known hERG inhibitor like E-4031 is used as a positive control.[13]

This assay determines a compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms.

Protocol: In Vitro CYP Inhibition using Human Liver Microsomes (HLM) [16][18]

  • Reagents: Prepare a reaction mixture containing human liver microsomes (a source of CYP enzymes), a specific probe substrate for the target CYP isoform, and an NADPH-regenerating system (cofactor for CYP activity).

  • Incubation: Pre-incubate the test compound (at multiple concentrations) with the HLM and buffer.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Reaction Quenching: After a short incubation period (e.g., 10 minutes), stop the reaction with a solvent like acetonitrile.

  • Metabolite Quantification: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the percent inhibition and determine the IC50 value.[16]

Self-Validation: This protocol must distinguish between direct inhibition and time-dependent inhibition (TDI). A separate arm of the experiment includes a 30-minute pre-incubation of the test compound with HLM and NADPH before adding the probe substrate.[15][19] A significant shift to a lower IC50 in this arm indicates that a metabolite of the test compound may be a more potent inhibitor, a critical finding for safety assessment.[14]

Data Presentation & Interpretation

Safety pharmacology data is typically summarized to provide a clear "red flag" analysis.

Table 2: Example Safety Profile for Lead-MPCA-01

AssayTargetResult (IC50, µM)Risk Assessment
Cardiotoxicity hERG Channel> 30 µMLow Risk
Drug-Drug Interaction CYP3A415 µMLow-to-Moderate Risk
CYP2D6> 50 µMLow Risk
CYP2C9> 50 µMLow Risk

Causality: For Lead-MPCA-01, the hERG IC50 is greater than 30 µM. A common rule of thumb is to have at least a 30- to 100-fold window between the hERG IC50 and the therapeutic plasma concentration. Assuming an effective concentration in the low nanomolar range for the primary target (Haspin), this result suggests a low risk of cardiotoxicity. The moderate inhibition of CYP3A4 (IC50 = 15 µM) warrants monitoring but may be acceptable depending on the therapeutic indication and dosing regimen. This data provides a clear, actionable path for the project team.

Conclusion: Building a Comprehensive and Trustworthy Profile

For inhibitors derived from the versatile this compound scaffold, a multi-faceted approach to cross-reactivity profiling is essential for building a compelling and trustworthy data package. This guide advocates for a tiered strategy that begins with broad, class-specific screening (such as kinome profiling) and progresses to mandatory safety pharmacology assessments against high-risk targets like hERG and CYPs.

By systematically comparing on-target potency with off-target liabilities, research teams can make informed decisions, prioritize the safest and most selective lead candidates, and ultimately increase the probability of success in developing novel therapeutics. The experimental choices detailed herein—from the use of competition binding assays for a comprehensive kinome view to the inclusion of TDI arms in CYP assays—are designed to create a self-validating system that stands up to the rigors of drug development and regulatory scrutiny.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Methylpyridazine-3-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 5-Methylpyridazine-3-carboxylic acid, requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Hazard Assessment of this compound

Before any handling, a comprehensive hazard assessment is paramount. Based on available safety data, this compound (CAS No. 3222-49-9) is a solid compound that presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.

Understanding these hazards is the first step in mitigating risk. The carboxylic acid functional group can contribute to its acidic and irritant properties, while the pyridazine core, a nitrogen-containing heterocycle, may also influence its toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier between you and the chemical. The following table summarizes the recommended PPE for handling this compound, with detailed explanations to follow.

Protection Type Specific Recommendations Rationale
Hand Protection Disposable Nitrile GlovesProvides chemical resistance against weak acids and prevents skin contact.[1][2][3][4]
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against dust particles and potential splashes.[5][6]
Body Protection Standard Laboratory CoatShields skin and personal clothing from contamination.[6]
Respiratory Protection N95 Dust Mask (or higher)Prevents inhalation of fine powder, mitigating respiratory irritation.[6]
  • Hand Protection: The choice of nitrile gloves is based on their proven resistance to a range of chemicals, including weak acids like carboxylic acids.[1][2][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For tasks with a higher risk of exposure, consider double-gloving.

  • Eye and Face Protection: Given that this compound is a solid, the primary eye hazard is from airborne dust particles. Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields may not offer sufficient protection from fine powders.[5]

  • Body Protection: A standard, fully-buttoned laboratory coat is sufficient to protect against incidental skin contact with the solid compound. Ensure the material is appropriate for the laboratory environment and offers some degree of chemical resistance.

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of powdered this compound that could generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow is designed to minimize exposure and prevent contamination.

Operational Workflow Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don PPE (Gloves, Goggles, Lab Coat, Mask) AreaPrep 2. Prepare work area in fume hood (Line with absorbent pads) Prep->AreaPrep Ensure safety first Weigh 3. Carefully weigh powder (Minimize dust generation) AreaPrep->Weigh Proceed to handling Transfer 4. Transfer compound (Use spatula, avoid spills) Weigh->Transfer Decon 5. Decontaminate work area (Wipe down surfaces) Transfer->Decon After handling is complete Doff 6. Doff PPE correctly (Avoid self-contamination) Decon->Doff Wash 7. Wash hands thoroughly Doff->Wash Final step

Caption: A step-by-step workflow for the safe handling of this compound.

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

    • Don the prescribed PPE in the correct order: lab coat, then respiratory protection, followed by eye protection, and finally gloves.

    • Prepare the designated work area, preferably inside a chemical fume hood, by lining the surface with disposable absorbent pads. This will contain any minor spills and simplify cleanup.

  • Handling:

    • When weighing the powdered compound, use a spatula to carefully transfer small amounts to a tared container. Avoid any sudden movements that could create dust clouds.

    • If transferring the solid to a reaction vessel, do so slowly and carefully to prevent spillage.

  • Post-Handling:

    • After use, securely close the container of this compound.

    • Decontaminate the work surface by carefully wiping it down with a damp cloth or paper towel. Dispose of the absorbent pads and cleaning materials as hazardous waste.

    • Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

    • Immediately wash your hands thoroughly with soap and water.

Spill and Disposal Management

Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is essential.

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

Spill Response Figure 2: Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess MinorSpill Minor Spill (<1g, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>1g, uncontained) Assess->MajorSpill Major Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Evacuate Evacuate Area & Alert Supervisor MajorSpill->Evacuate

Caption: A decision tree for responding to a spill of this compound.

  • Minor Spill (manageable by lab personnel):

    • Alert others in the immediate area.

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[7]

    • Carefully sweep the dampened material into a designated hazardous waste container.[8]

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (requires emergency response):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the appropriate emergency response personnel.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes unused or excess compound, contaminated gloves, absorbent pads, and any other disposable materials that have come into contact with the chemical.

  • Containers: Place all solid waste into a clearly labeled, sealed hazardous waste container. The label should include the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[8][9]

By adhering to these detailed safety protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment for themselves and their colleagues. This commitment to safety is the foundation upon which groundbreaking scientific discoveries are built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyridazine-3-carboxylic acid
Reactant of Route 2
5-Methylpyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.